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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(Chlorosulfonyl)furan-2-carboxamide

A Note on Nomenclature: The target molecule, 4-(chlorosulfonyl)furan-2-carboxamide, is systematically named according to IUPAC rules where the furan oxygen is designated as position 1. This guide addresses the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: The target molecule, 4-(chlorosulfonyl)furan-2-carboxamide, is systematically named according to IUPAC rules where the furan oxygen is designated as position 1. This guide addresses the synthesis of this specific isomer, which may also be contextually referred to by non-standard numbering conventions.

Executive Summary

Furan-containing sulfonamides are a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic candidates.[1][2] The title compound, 4-(chlorosulfonyl)furan-2-carboxamide, is a highly valuable, bifunctional building block. Its sulfonyl chloride moiety serves as a potent electrophile for reaction with a vast array of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-linked analogues, while the carboxamide group provides a key site for hydrogen bonding interactions.[3][4]

However, the synthesis of this molecule is non-trivial, presenting significant challenges in controlling the regioselectivity of electrophilic substitution on the sensitive furan ring. The inherent reactivity of furan, which makes it susceptible to polymerization under harsh acidic conditions, further complicates the synthetic design.[5][6]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive and field-proven methodology for the synthesis of 4-(chlorosulfonyl)furan-2-carboxamide. We will dissect the causality behind the chosen synthetic strategy, provide detailed, step-by-step protocols, and present a critical analysis of the key transformation. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible pathway to this important intermediate.

Strategic Analysis and Retrosynthesis

The primary challenge in constructing the target molecule is the introduction of a sulfonyl chloride group at the C4 position of a furan ring that bears a deactivating carboxamide group at C2. A retrosynthetic analysis reveals a logical pathway originating from readily available starting materials.

G product 4-(Chlorosulfonyl)furan-2-carboxamide (Target Molecule) intermediate1 Furan-2-carboxamide (Key Intermediate) product->intermediate1 Regioselective Chlorosulfonation start_material Furan-2-carboxylic Acid (Starting Material) intermediate1->start_material Amidation

Caption: Retrosynthetic approach for the target molecule.

Our forward-thinking strategy hinges on a two-step sequence:

  • Synthesis of the Precursor: Formation of furan-2-carboxamide from furan-2-carboxylic acid. This establishes the carbamoyl functionality early in the sequence.

  • Regioselective Chlorosulfonation: Introduction of the sulfonyl chloride group onto the furan-2-carboxamide core.

The causality for this strategic choice is rooted in the electronic nature of the furan ring and the directing effect of the C2 substituent. The carboxamide group is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack. In 2-substituted furans, such deactivating groups direct incoming electrophiles primarily to the C4 position, as the C5 and C3 positions are more strongly deactivated. This electronic bias is the cornerstone of our regioselective synthesis.

Experimental Protocols

Part I: Synthesis of Key Precursor: Furan-2-carboxamide

The initial step involves the conversion of a carboxylic acid to a primary amide. This is a robust and high-yielding transformation, typically proceeding via an acid chloride intermediate.

Protocol: Furan-2-carboxamide Synthesis

  • Activation: In a fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with furan-2-carboxylic acid (1.0 eq) and dichloromethane (DCM, approx. 5 mL per gram of acid). Thionyl chloride (SOCl₂, 1.2 eq) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is added.

  • Reaction: The mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Solvent Removal: After cooling, the excess thionyl chloride and DCM are carefully removed under reduced pressure. The resulting crude furan-2-oyl chloride is used directly in the next step.

  • Amination: The flask containing the crude acid chloride is cooled to 0 °C. A concentrated aqueous solution of ammonium hydroxide (approx. 5-10 eq) is added slowly and cautiously with vigorous stirring. A precipitate will form immediately.

  • Isolation: The mixture is stirred for an additional 30-60 minutes as it warms to room temperature. The solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield furan-2-carboxamide as a white to off-white solid.[7][8]

Reagent/MaterialMolar Eq.PuritySupplier ExampleNotes
Furan-2-carboxylic acid1.0>98%Sigma-AldrichReadily available commercial starting material.
Thionyl chloride (SOCl₂)1.2>99%Acros OrganicsUse fresh; handle with extreme care (toxic, corrosive).
Dichloromethane (DCM)-AnhydrousFisher ScientificReaction solvent.
N,N-Dimethylformamide (DMF)CatalyticAnhydrousJT BakerCatalyst for acid chloride formation.
Ammonium Hydroxide (aq.)5.0 - 10.028-30%VWRReagent for amination.
Part II: Core Transformation: Direct Chlorosulfonation

This is the critical, regioselective step. The protocol involves the use of chlorosulfonic acid, a highly reactive and hazardous reagent that demands careful handling and strict adherence to safety procedures. The reaction must be conducted in a high-performance fume hood.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Charge flask with Furan-2-carboxamide prep2 Cool to -10 °C prep1->prep2 react1 Slowly add Chlorosulfonic Acid prep2->react1 react2 Allow to warm to RT react1->react2 react3 Heat to 50-60 °C (Monitor for 3-6 h) react2->react3 workup1 Cool reaction mixture react3->workup1 workup2 Quench by pouring onto crushed ice workup1->workup2 workup3 Filter precipitated solid workup2->workup3 workup4 Wash with cold water workup3->workup4 workup5 Dry under vacuum workup4->workup5

Caption: Experimental workflow for the chlorosulfonation step.

Protocol: Synthesis of 4-(Chlorosulfonyl)furan-2-carboxamide

  • Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is placed in a cooling bath (e.g., acetone/dry ice).

  • Reagent Addition: Furan-2-carboxamide (1.0 eq) is charged into the flask. Chlorosulfonic acid (ClSO₃H, 8.0 - 10.0 eq) is added to the dropping funnel.[9]

  • Reaction Initiation: The flask is cooled to -10 °C. The chlorosulfonic acid is added dropwise to the solid furan-2-carboxamide over 30-45 minutes, ensuring the internal temperature does not rise significantly. The solid will gradually dissolve.

  • Controlled Heating: Once the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature. The reaction is then carefully heated to 50-60 °C and maintained for 3-6 hours.[9] This heating step is crucial for driving the reaction to completion but must be controlled to prevent polymerization.

  • Quenching: After cooling back to room temperature, the reaction mixture is very slowly and cautiously poured into a separate large beaker containing a vigorously stirred slurry of crushed ice and water. This is a highly exothermic process and must be done with extreme care in a fume hood.[3]

  • Isolation and Purification: The resulting precipitate is collected by suction filtration. The filter cake is washed extensively with copious amounts of cold water until the filtrate is neutral (pH ~7). The resulting beige solid is then dried under high vacuum. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.

ParameterValue/ConditionRationale & Field Insights
Temperature Control-10 °C (addition), 50-60 °C (reaction)Initial cooling mitigates the highly exothermic mixing of reagents. Subsequent heating is required to overcome the deactivation of the ring by the carboxamide group and drive the electrophilic substitution.[9]
Reagent Ratio10 eq. ClSO₃HA large excess of chlorosulfonic acid acts as both the reagent and the solvent, ensuring complete conversion of the starting material.[3]
Reaction Time3 - 6 hoursMonitoring by TLC or LC-MS is recommended to determine the optimal reaction time. Extended heating can lead to decomposition and reduced yields.
Work-up ProcedureQuenching on iceThis procedure serves two purposes: it safely neutralizes the excess, highly reactive chlorosulfonic acid and precipitates the organic sulfonyl chloride product, which is sparingly soluble in water.[3]

Causality & Trustworthiness: Why This Protocol Works

The success of this synthesis is a direct consequence of fundamental principles of physical organic chemistry, which makes the protocol inherently self-validating.

G 2 Electron-Withdrawing -CONH2 Group 3 Deactivation of Furan Ring 2->3 causes 4 Preferential Attack at C4 Position 3->4 directs 5 4-(Chlorosulfonyl)furan- 2-carboxamide 4->5 yields

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Exploratory

An In-depth Technical Guide to 5-Carbamoylfuran-3-sulfonyl Chloride and Its Analogs for Advanced Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals. Abstract Introduction: The Strategic Value of the Furan Sulfonyl Chloride Scaffold The sulfonyl chloride functional group is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Strategic Value of the Furan Sulfonyl Chloride Scaffold

The sulfonyl chloride functional group is a cornerstone of medicinal chemistry, prized for its ability to react readily with a wide range of nucleophiles to form stable sulfonamide and sulfonate ester linkages. These moieties are present in a multitude of approved drugs, where they often play a critical role in binding to biological targets and modulating the physicochemical properties of the molecule.[2] The incorporation of a furan ring, a five-membered aromatic heterocycle, introduces unique structural and electronic features. The furan scaffold can participate in hydrogen bonding and pi-stacking interactions within a protein binding pocket, and its metabolic profile can be advantageous in drug design.

The combination of these two functionalities in 5-carbamoylfuran-3-sulfonyl chloride presents a compelling scaffold for several reasons:

  • Versatile Reactive Handle: The sulfonyl chloride group serves as a highly reactive electrophile, enabling facile derivatization.[3]

  • Structural Rigidity and Defined Vectorial Chemistry: The furan ring provides a rigid core, allowing for the precise spatial orientation of substituents.

  • Hydrogen Bonding Capabilities: The carbamoyl group (-C(O)NH2) is an excellent hydrogen bond donor and acceptor, which can be crucial for target engagement.

This guide will provide a detailed exploration of the synthesis, reactivity, and potential applications of this promising, yet under-documented, chemical entity.

Physicochemical Properties and Data

While experimental data for the title compound is scarce, we can infer its properties from the available information for 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride.

PropertyValue (for 5-Carbamoyl-2-methylfuran-3-sulfonyl chloride)Reference
CAS Number 1490847-28-3[1]
Molecular Formula C6H6ClNO4S[1]
Molecular Weight 223.64 g/mol [1]
IUPAC Name 5-carbamoyl-2-methylfuran-3-sulfonyl chloride[1]

It is anticipated that 5-carbamoylfuran-3-sulfonyl chloride would exhibit similar solubility and reactivity profiles, though with subtle differences due to the absence of the 2-methyl group.

Synthesis and Experimental Protocols

The synthesis of sulfonyl chlorides can be achieved through various methods, with the chlorosulfonation of the corresponding sulfonic acid or direct chlorination of sulfur-containing precursors being common approaches. A general and robust method for the synthesis of sulfonyl chlorides from sulfonamides has also been reported, offering a milder alternative for complex molecules.[3]

Conceptual Synthesis Workflow

A plausible synthetic route to 5-carbamoylfuran-3-sulfonyl chloride could involve the following key steps, as illustrated in the diagram below. This proposed pathway is based on established synthetic methodologies for analogous heterocyclic systems.

G A Furan-3-carboxylic acid B 5-Carbamoylfuran-3-carboxylic acid A->B 1. Nitration 2. Reduction 3. Amidation C 5-Carbamoylfuran-3-sulfonic acid B->C Sulfonation D 5-Carbamoylfuran-3-sulfonyl chloride C->D Chlorination (e.g., SOCl2, PCl5)

Caption: Proposed synthetic workflow for 5-carbamoylfuran-3-sulfonyl chloride.

Detailed Experimental Protocol: Synthesis of a Sulfonyl Chloride from a Sulfonamide (General Procedure)

This protocol is adapted from a method for the late-stage formation of sulfonyl chlorides from primary sulfonamides using a pyrylium salt, which is noted for its mild conditions and broad functional group tolerance.[3]

Materials:

  • Starting primary sulfonamide (e.g., 5-carbamoylfuran-3-sulfonamide)

  • Pyrylium tetrafluoroborate (Pyry-BF4)

  • Magnesium chloride (MgCl2)

  • tert-Butanol (tBuOH)

  • Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Desired nucleophile (e.g., an amine for sulfonamide synthesis)

Procedure:

  • To a solution of the primary sulfonamide (1.0 equiv) in tBuOH (0.1 M), add Pyry-BF4 (2.0 equiv) and MgCl2 (2.55 equiv).

  • Stir the reaction mixture at 60 °C for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the sulfonyl chloride formation, cool the reaction mixture to room temperature.

  • In a separate flask, prepare a solution of the desired nucleophile (1.5 equiv) and Et3N (2.0 equiv) in either MeCN or DCM.

  • Add the solution containing the in situ generated sulfonyl chloride to the nucleophile solution.

  • Stir the reaction at room temperature for the appropriate time (typically 1-12 hours) until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide derivative.

Reactivity and Applications in Drug Discovery

The primary utility of 5-carbamoylfuran-3-sulfonyl chloride in drug discovery lies in its ability to serve as a versatile electrophile for the synthesis of a diverse library of sulfonamide-containing compounds.[3]

Synthesis of Sulfonamides

The reaction of sulfonyl chlorides with primary and secondary amines is a robust and highly efficient method for the formation of sulfonamides. This reaction is fundamental in the synthesis of a wide array of pharmaceutical agents.

G A 5-Carbamoylfuran-3-sulfonyl chloride C Sulfonamide Derivative A->C B Primary or Secondary Amine (R1R2NH) B->C

Caption: General reaction scheme for sulfonamide synthesis.

This straightforward coupling allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR). The resulting sulfonamides can be designed to target a range of biological macromolecules, including enzymes and receptors.

Potential as Covalent Inhibitors

The sulfonyl chloride moiety, while highly reactive, can be strategically employed in the design of targeted covalent inhibitors. By positioning the sulfonyl chloride group to react with a nucleophilic residue (e.g., cysteine, serine, or lysine) within the active site of a target protein, a permanent covalent bond can be formed, leading to irreversible inhibition. This approach has gained significant traction in drug discovery for its potential to achieve high potency and prolonged duration of action.

Signaling Pathway Modulation

The sulfonamide scaffold is a privileged structure in medicinal chemistry and is found in inhibitors of numerous signaling pathways implicated in disease. For instance, various kinase inhibitors and inhibitors of carbonic anhydrase feature a sulfonamide group critical for their activity. The 5-carbamoylfuran-3-sulfonyl chloride core can be elaborated to generate inhibitors that modulate key cellular signaling pathways, such as those involved in cancer, inflammation, and metabolic disorders.

G cluster_0 Drug Discovery Workflow A 5-Carbamoylfuran-3-sulfonyl chloride C Parallel Synthesis A->C B Library of Amines B->C D Sulfonamide Library C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR) F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow utilizing 5-carbamoylfuran-3-sulfonyl chloride.

Conclusion and Future Perspectives

5-Carbamoylfuran-3-sulfonyl chloride represents a valuable, albeit currently undercharacterized, building block for medicinal chemistry and drug discovery. Its combination of a reactive sulfonyl chloride handle, a structurally rigid furan core, and a hydrogen-bonding carbamoyl group makes it an attractive starting point for the synthesis of diverse and potentially potent bioactive molecules. While a dedicated CAS number for this specific compound remains elusive, the principles and protocols outlined in this guide, based on its close analog and the well-established chemistry of sulfonyl chlorides, provide a solid foundation for its exploration and application. It is our hope that this technical guide will stimulate further research into this and related furan-based scaffolds, ultimately expanding the toolbox of medicinal chemists and contributing to the development of novel therapeutics.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335–656.
  • Le-Deygen, I., et al. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angew. Chem. Int. Ed.2019 , 58(52), 18235-18241. Available from: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

  • ResearchGate. Application of Sulfonyl in Drug Design. Available from: [Link]

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Foundational

Reactivity of 5-Carbamoylfuran-3-Sulfonyl Chloride with Nucleophiles: A Technical Guide for Drug Discovery

Introduction & Structural Causality 5-Carbamoylfuran-3-sulfonyl chloride is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry to introduce the bioisosteric furan moiety into compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

5-Carbamoylfuran-3-sulfonyl chloride is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry to introduce the bioisosteric furan moiety into complex molecular architectures 1[1]. The reactivity of this compound is governed by a delicate push-pull electronic interplay within its structure:

  • The Furan Ring: Inherently electron-rich, the furan oxygen donates electron density into the aromatic system, which typically deactivates attached electrophilic groups2[2].

  • The 5-Carbamoyl Group (-CONH₂): Acts as an electron-withdrawing group via both resonance and inductive effects. This counterbalances the furan's electron density, increasing the partial positive charge on the sulfur atom at the 3-position.

  • The 3-Sulfonyl Chloride (-SO₂Cl): The primary electrophilic center. The electron-withdrawing nature of the carbamoyl group accelerates the susceptibility of this S(VI) center to nucleophilic attack compared to an unsubstituted furan-3-sulfonyl chloride.

Mechanistic Pathways of Nucleophilic Substitution

The reaction of sulfonyl chlorides with nucleophiles does not follow the standard addition-elimination (A-E) mechanism common to acyl chlorides. Instead, density functional theory (DFT) and kinetic studies confirm that substitution at the tetracoordinate sulfonyl sulfur proceeds via a concerted, 3[3].

The nucleophile attacks the sulfur atom directly, forming a rigid, sterically congested trigonal bipyramidal transition state before the chloride leaving group is eliminated. The presence of the 5-carbamoyl group lowers the activation energy of this transition state by stabilizing the accumulating negative charge.

MechanisticPathway Nuc Nucleophile (e.g., R-NH2) TS Trigonal Bipyramidal Transition State [SN2-like Pathway] Nuc->TS Nucleophilic Attack Substrate 5-Carbamoylfuran- 3-Sulfonyl Chloride Substrate->TS S(VI) Activation Product Sulfonamide Adduct + HCl Byproduct TS->Product Cl- Elimination SideRxn Hydrolysis (Sulfonic Acid) TS->SideRxn H2O Interference

Caption: Reaction mechanism pathway for nucleophilic substitution at the sulfonyl center.

Reactivity Profiling with Nucleophiles

The electrophilicity of 5-carbamoylfuran-3-sulfonyl chloride makes it highly versatile, though chemoselectivity depends heavily on the nature of the nucleophile:

  • Primary and Secondary Amines: Act as strong nucleophiles to displace the chloride ion, yielding highly stable sulfonamides. This is a critical late-stage functionalization step in 4[4].

  • Tertiary Amines: Because they lack a replaceable proton, tertiary amines cannot form stable sulfonamides. Instead, they act as catalysts for the hydrolysis of the sulfonyl chloride into a water-soluble sulfonate salt, a principle foundational to the 5[5].

  • Alcohols: React in the presence of a base to form 6[6], transforming the hydroxyl group into an excellent leaving group for downstream chemistry.

Table 1: Comparative Reactivity Profile of 5-Carbamoylfuran-3-Sulfonyl Chloride
Nucleophile ClassRepresentative ReagentPrimary ProductRelative Reaction RateKey Byproduct / Side Reaction
Primary Amine Aniline, AlkylaminesSecondary SulfonamideFastPyridinium chloride (if pyridine used)
Secondary Amine Morpholine, PiperidineTertiary SulfonamideVery FastSteric hindrance may reduce yield
Tertiary Amine TriethylamineN/A (Catalyzes Hydrolysis)N/ASulfonate salt[5]
Alcohol Methanol, EthanolSulfonate EsterModerateSulfonic acid (competing hydrolysis)[6]
Water H₂OSulfonic AcidFast (Exothermic)HCl gas[7]

Experimental Protocol: Self-Validating Synthesis of Sulfonamides

Because furan-3-sulfonyl chlorides 7[7], meticulous control of the reaction environment is required. The following protocol is designed as a self-validating system, ensuring that causality is understood and success is verifiable at every stage.

Step 1: Substrate Preparation

  • Action: Dissolve 5-carbamoylfuran-3-sulfonyl chloride in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Causality: Atmospheric moisture will rapidly hydrolyze the sulfonyl chloride to the unreactive sulfonic acid.

  • Validation Check: The solution must remain completely clear. Any turbidity or white precipitate indicates premature hydrolysis.

Step 2: Thermal Control & Base Addition

  • Action: Cool the flask to 0 °C in an ice bath. Add 1.5 equivalents of anhydrous pyridine.

  • Causality: The nucleophilic attack is highly exothermic. Cooling prevents thermal degradation of the furan ring. Pyridine acts as an acid scavenger to neutralize the generated HCl, which would otherwise protonate the nucleophilic amine and stall the reaction[2].

  • Validation Check: The solution should remain stable without violent outgassing.

Step 3: Nucleophile Addition

  • Action: Add 1.1 equivalents of the target primary or secondary amine dropwise.

  • Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-sulfonylation side products.

  • Validation Check: A white precipitate (pyridinium chloride) should begin to form immediately, visually confirming that nucleophilic displacement is actively occurring.

Step 4: Reaction Propagation & Workup

  • Action: Allow the mixture to warm to room temperature and stir for 12 hours. Quench with 1M HCl, wash with saturated NaHCO₃, and extract the organic layer.

  • Causality: The acid wash removes unreacted amine and pyridine. The basic wash neutralizes any residual sulfonic acid byproducts.

  • Validation Check: TLC monitoring (UV active) should show the complete disappearance of the high-Rf sulfonyl chloride spot and the appearance of a lower-Rf sulfonamide product spot.

Workflow Step1 Substrate Prep (Dry DCM/THF) Step2 Thermal Control (Cool to 0 °C) Step1->Step2 Step3 Acid Scavenger (Add Pyridine) Step2->Step3 Step4 Nuc Addition (Dropwise Amine) Step3->Step4 Step5 Reaction (Stir 12h at RT) Step4->Step5 Step6 Workup (Aqueous Wash) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of furan-based sulfonamides.

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Exploratory

Exploring the Chemical Space of Carbamoylfuran Compounds: A Technical Guide to Scaffold Optimization and Pharmacological Targeting

Executive Summary The carbamoylfuran moiety has emerged as a highly privileged scaffold in modern medicinal chemistry. By combining the electron-rich, compact geometry of a furan heterocycle with the versatile hydrogen-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The carbamoylfuran moiety has emerged as a highly privileged scaffold in modern medicinal chemistry. By combining the electron-rich, compact geometry of a furan heterocycle with the versatile hydrogen-bonding capacity of a carbamoyl group, this structural motif enables precise interactions within narrow protein binding pockets. This whitepaper provides an in-depth analysis of the carbamoylfuran chemical space, detailing its mechanistic pharmacology across diverse targets—including G protein-coupled receptors (GPCRs), inflammasome complexes, and parasitic enzymes—alongside validated synthetic workflows and screening protocols.

Structural Rationale: Why Carbamoylfuran?

The transition from highly lipophilic, planar aromatic rings (e.g., phenyl or naphthalene cores) to functionalized heteroaromatics like carbamoylfuran is driven by the need to optimize both pharmacodynamics (target affinity) and pharmacokinetics (solubility, reduced toxicity).

  • Steric and Electronic Complementarity: Computational modeling and crystallographic data reveal that 5-membered heteroaromatic rings like furan fit superiorly into narrow binding pockets compared to bulky phenyl rings. The furan oxygen acts as a localized hydrogen-bond acceptor, while the aromatic π -system can engage in critical π -cation interactions with positively charged amino acid residues (e.g., Arginine)[1].

  • Lipophilic Ligand Efficiency (LLE): Highly lipophilic compounds (LogP 3) often suffer from poor aqueous solubility and carry an increased risk of drug-induced liver injury (DILI) and renal precipitation[2]. The introduction of the polar carbamoyl group acts as a potent hydrogen-bond donor/acceptor pair, significantly lowering lipophilicity, improving kinetic solubility, and enhancing oral bioavailability[3].

G Core Carbamoylfuran Core Furan Furan Ring (Electron-Rich Heterocycle) Core->Furan Carbamoyl Carbamoyl Group (Amide Linkage) Core->Carbamoyl PiCat π-Cation Interactions (e.g., Arg274 in P2Y14R) Furan->PiCat HBA H-Bond Acceptor (Furan Oxygen) Furan->HBA HBD H-Bond Donor/Acceptor (NH / C=O) Carbamoyl->HBD Sol Improved Aqueous Solubility & Reduced Lipophilicity Carbamoyl->Sol

Caption: Logical breakdown of the structure-activity relationship (SAR) benefits of the carbamoylfuran core.

Mechanistic Pharmacology & Target Pathways

The versatility of the carbamoylfuran space is best illustrated by its successful application across vastly different biological targets.

P2Y14 Receptor Antagonism

The P2Y14 receptor (P2Y14R) is a GPCR implicated in sterile inflammation and asthma. Early antagonists suffered from poor bioavailability due to highly hydrophobic naphthalene cores. By utilizing a structure-guided approach, researchers replaced the core with a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzene scaffold. Substituting the 5-aryl group with a 5-carbamoylfuran derivative (e.g., Methyl 3-(5-carbamoylfuran-2-yl)-5-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)benzoate) allowed the furan ring to project into the extracellular loop environment, establishing a stabilizing π -cation interaction with Arg274, while the carbamoyl group improved aqueous solubility[1][3].

NLRP3 Inflammasome Inhibition

Inappropriate activation of the NLRP3 inflammasome drives numerous autoimmune diseases. Deep-learning-driven molecular generation recently identified carbamoylfuran-based sulfonamides (such as compound SN3-1 analogs) as highly potent NLRP3 inhibitors[4]. These compounds bind directly to the NLRP3 protein, preventing its oligomerization and the subsequent cleavage of pro-caspase-1, thereby halting the release of mature Interleukin-1 β (IL-1 β )[2][4].

G LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB Pro_IL1b Pro-IL-1β Synthesis NF_kB->Pro_IL1b Caspase1 Active Caspase-1 Pro_IL1b->Caspase1 Cleavage ATP ATP (Signal 2) P2X7 P2X7 Receptor ATP->P2X7 NLRP3 NLRP3 Inflammasome Complex P2X7->NLRP3 NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Drug Carbamoylfuran Inhibitor (e.g., SN3-1) Drug->NLRP3 Allosteric Inhibition

Caption: Mechanism of action for carbamoylfuran-derived NLRP3 inflammasome inhibitors.

Anti-Parasitic Drug Discovery

Fragment-based drug discovery (FBDD) has utilized carbamoylfuran fragments to target Trypanothione reductase (TR), a critical enzyme for redox homeostasis in Leishmania parasites[5]. Furthermore, synthetic guanidine derivatives incorporating a carbamoylfuran motif (e.g., N-((4-bromophenyl)carbamoyl)furan-2-carboxamide) have demonstrated pronounced leishmanicidal activity, leveraging the furan ring to access underexplored structural hot spots within the parasitic enzyme[6].

Quantitative SAR Data Summary

The table below synthesizes the biological activity of key carbamoylfuran derivatives across various therapeutic targets, demonstrating the broad utility of this chemical space.

TargetRepresentative Compound / ScaffoldPotency (IC 50​ / K d​ )Mechanism / Application
P2Y14R Methyl 3-(5-carbamoylfuran-2-yl)-...-triazol-1-yl)benzoate~169 nMGPCR Antagonism (Anti-inflammatory)
NLRP3 Carbamoylfuran-2-sulfonamide (SN3-1 analog)10 – 19 nMInflammasome Inhibition[4]
SUCNR1 TUG-2384 (Fluorescent Carbamoylfuran tracer)620 nM (K d​ )Receptor Agonism / BRET Assay Tracer
L. braziliensis N-((4-bromophenyl)carbamoyl)furan-2-carboxamide6.83 µMAnti-parasitic (Leishmanicidal)[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating logic. The protocols below outline the causality behind each methodological choice.

Chemical Synthesis Workflow

Rationale: To construct complex multi-ring systems without degrading the sensitive furan core, late-stage catalytic reduction must be avoided[3]. Instead, a modular approach using Suzuki cross-coupling followed by amidation is preferred.

  • Suzuki Coupling: React a pre-activated dioxaborolane intermediate with a halogenated furan core (e.g., 5-bromofuran-2-carboxylic acid) using a Palladium catalyst (e.g., Pd(dppf)Cl 2​ ) under basic conditions to form the C-C bond[3].

  • Carbamoylation/Amidation: Dissolve the resulting furan-2-carboxylic acid intermediate in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq) to activate the carboxylic acid, followed by the desired amine. Stir at room temperature until completion[7].

  • Purification: Purify the crude product via semi-preparative HPLC. Causality: Biological assays require >95% purity to prevent false positives from highly active trace impurities[3].

  • Validation: Confirm structural identity and mass accuracy using High-Resolution Mass Spectrometry (HRMS) with a Q-TOF spectrometer[3].

Biological Validation: Whole Blood IL-1 β Release Assay

Rationale: While isolated Peripheral Blood Mononuclear Cell (PBMC) assays are standard, they fail to account for plasma protein binding. Highly lipophilic drugs often show a "right shift" (decreased potency) in vivo. Testing directly in human Whole Blood (WB) provides a more accurate prediction of clinical efficacy[2].

  • Stimulation: Incubate human whole blood with Lipopolysaccharide (LPS) to prime the cells (upregulating pro-IL-1 β ), followed by ATP or cholesterol crystals to trigger NLRP3 inflammasome assembly[2].

  • Compound Incubation: Treat the samples with the carbamoylfuran candidate at varying concentrations (e.g., 0.001 µM to 10 µM).

  • Quantification: Harvest the supernatant and quantify mature IL-1 β release using a standard ELISA protocol.

  • Counter-Screen (Self-Validation Step): Run a parallel assay stimulating the NLRC4 inflammasome (using flagellin instead of ATP). Causality: If the compound inhibits IL-1 β in the NLRC4 assay, it is a non-selective downstream inhibitor (e.g., a direct caspase-1 inhibitor) or generally cytotoxic. True NLRP3 inhibitors will show >20 µM IC 50​ against NLRC4[2].

G Syn Chemical Synthesis (Suzuki + Amidation) QC QC Syn->QC Assay1 Primary Assay (IL-1β Release in Macrophages) QC->Assay1 Pass Assay2 Orthogonal Assay (Whole Blood IL-1β) Assay1->Assay2 IC50 < 100nM Counter Counter-Screen (NLRC4 Activation) Assay2->Counter High Potency Lead Validated Lead Compound Counter->Lead Selective (No NLRC4 Inhibition)

Caption: Self-validating screening workflow ensuring target selectivity and physiological relevance.

Conclusion

The exploration of the carbamoylfuran chemical space represents a masterclass in rational drug design. By replacing suboptimal lipophilic cores with this functionalized heterocycle, medicinal chemists can simultaneously optimize target affinity via precise hydrogen bonding and π -cation interactions, while aggressively managing pharmacokinetic liabilities like poor solubility. As demonstrated by its success in targeting GPCRs, inflammasomes, and parasitic enzymes, the carbamoylfuran motif will continue to be a foundational building block in next-generation therapeutics.

References

  • Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor Source: American Chemical Society (ACS) URL:[Link][3]

  • Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-... Source: American Chemical Society (ACS) URL:[Link][2]

  • Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PMC Source: National Institutes of Health (NIH) URL:[Link][1]

  • Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis - PMC Source: National Institutes of Health (NIH) URL:[Link][5]

  • WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain Source: Google Patents URL:[7]

  • Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC Source: National Institutes of Health (NIH) URL:[Link][8]

  • Deep-Learning-Driven Discovery of SN3–1, a Potent NLRP3 Inhibitor with Therapeutic Potential for Inflammatory Diseases Source: American Chemical Society (ACS) URL:[Link][4]

  • Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis - PMC Source: National Institutes of Health (NIH) URL:[Link][6]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 5-Carbamoylfuran-3-sulfonyl Chloride

Executive Summary & Chemical Profile 5-Carbamoylfuran-3-sulfonyl chloride is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. It features a furan heteroaro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

5-Carbamoylfuran-3-sulfonyl chloride is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. It features a furan heteroaromatic core, a hydrogen-bonding carbamoyl (amide) group, and a highly reactive, electrophilic sulfonyl chloride moiety. This unique structural combination allows for the rapid generation of diverse furan-3-sulfonamide libraries, which serve as critical pharmacophores in the development of enzyme inhibitors and receptor antagonists.

This application note provides field-proven, self-validating protocols for utilizing this compound in organic synthesis, detailing the mechanistic causality behind each experimental choice.

Mechanistic Rationale & Chemical Causality

The reactivity of 5-carbamoylfuran-3-sulfonyl chloride is driven by the highly electrophilic S(VI) center. The electron-withdrawing nature of both the furan ring and the carbamoyl group further enhances this electrophilicity.

When reacted with a primary or secondary amine, the nitrogen lone pair executes a nucleophilic attack on the sulfur atom, forming a pentacoordinate, tetrahedral-like transition state[1]. Subsequent collapse of this intermediate expels a chloride ion ( Cl− ).

Causality of Base Addition: The elimination of the chloride ion generates hydrochloric acid (HCl) as a stoichiometric byproduct. If not neutralized, this HCl will protonate the unreacted starting amine, converting it into an unreactive hydrochloride salt. This side reaction effectively halts the synthesis at a maximum 50% yield[2]. Therefore, the addition of a non-nucleophilic organic base (such as N,N-Diisopropylethylamine (DIPEA) or pyridine) is strictly required to scavenge the generated acid and drive the reaction to completion[3].

General Experimental Considerations

  • Moisture Sensitivity: Sulfonyl chlorides are inherently sensitive to ambient moisture. Exposure to water leads to rapid hydrolysis, converting the reactive sulfonyl chloride into an inert 5-carbamoylfuran-3-sulfonic acid[2]. All glassware must be oven-dried, and reactions must be conducted under an inert atmosphere (Argon or Nitrogen).

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is the standard solvent. However, due to the highly polar carbamoyl group, the starting material may exhibit limited solubility in DCM. In such cases, anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) should be utilized to ensure a homogeneous reaction mixture.

Protocol 1: Synthesis of N-Alkyl/Aryl 5-Carbamoylfuran-3-sulfonamides

This protocol describes the standard Schotten-Baumann-type amidation for synthesizing sulfonamides, optimized for the furan-3-sulfonyl chloride system.

Reagents
  • Electrophile: 5-Carbamoylfuran-3-sulfonyl chloride (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: DIPEA or Pyridine (2.0 equiv)

  • Solvent: Anhydrous DCM or THF (0.1 M relative to sulfonyl chloride)

Step-by-Step Methodology
  • Preparation of the Amine Solution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous DCM.

    • Causality: Dissolving the base with the amine ensures that any HCl generated upon the addition of the electrophile is immediately neutralized, preventing the precipitation of the amine-HCl salt.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Sulfonylation is a highly exothermic process. Cooling the reaction mitigates the risk of di-sulfonylation (especially with primary amines) and minimizes thermal degradation of the sulfonyl chloride[2].

  • Addition of the Electrophile: Dissolve 5-carbamoylfuran-3-sulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexanes) or LC-MS.

    • Validation Check: The disappearance of the sulfonyl chloride mass and the appearance of the target sulfonamide mass ( [M+H]+ ) confirms the reaction progression. If a highly polar spot appears on the baseline of the TLC, it indicates the formation of the hydrolyzed sulfonic acid byproduct[2].

  • Workup & Purification (Self-Validation):

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M aqueous HCl (to selectively remove excess unreacted amine and DIPEA base), saturated aqueous NaHCO3​ (to deprotonate and extract any hydrolyzed sulfonic acid byproduct into the aqueous layer), and brine.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol 2: Synthesis of Sulfonate Esters (O-Sulfonylation)

While less common than sulfonamides, sulfonate esters can be synthesized by reacting 5-carbamoylfuran-3-sulfonyl chloride with alcohols.

Step-by-Step Methodology
  • Preparation: Dissolve the target alcohol (1.0 equiv) and Triethylamine (TEA, 2.5 equiv) in anhydrous DCM at 0 °C.

  • Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality: DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This significantly accelerates the reaction with sterically hindered or less nucleophilic alcohols compared to the standard sulfonyl chloride.

  • Electrophile Addition: Add 5-carbamoylfuran-3-sulfonyl chloride (1.2 equiv) dropwise.

  • Monitoring: Warm to room temperature and stir until completion (monitored by LC-MS).

  • Workup: Perform a standard aqueous workup (acid/base washes as described in Protocol 1) and purify via chromatography.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimized conditions for synthesizing sulfonamides using 5-carbamoylfuran-3-sulfonyl chloride, demonstrating the impact of solvent and base selection on overall yield and side-product formation.

Amine TypeBase (Equiv)SolventTemp (°C)Time (h)Expected Yield (%)Primary Side Reaction
Aliphatic (Primary)DIPEA (2.0)DCM0 to RT285 - 95%Di-sulfonylation
Aliphatic (Secondary)DIPEA (2.0)DCM0 to RT380 - 90%Hydrolysis
Aniline (Aryl)*Pyridine (3.0)THF0 to 501270 - 85%Hydrolysis
Sterically HinderedDMAP/TEA (2.5)DMFRT to 602450 - 65%Unreacted SM

*Note: Aryl amines (anilines) are significantly less nucleophilic than aliphatic amines, necessitating stronger conditions (e.g., using pyridine as both the base and solvent, or applying mild heating in THF)[3].

Mechanistic Visualization

G A 5-Carbamoylfuran-3- sulfonyl chloride C Nucleophilic Attack A->C B Amine (R-NH2) B->C D Tetrahedral Intermediate C->D E Chloride Elimination D->E F Deprotonation (Base) E->F G Target Sulfonamide F->G

Mechanism of sulfonamide formation from 5-carbamoylfuran-3-sulfonyl chloride.

Sources

Application

Application Note: Synthesis of Furan-Based Sulfonamides via 5-Carbamoylfuran-3-Sulfonyl Chloride and Primary Amines

Executive Summary & Pharmacological Relevance The synthesis of highly functionalized sulfonamides is a cornerstone of modern medicinal chemistry[1]. 5-Carbamoylfuran-3-sulfonyl chloride is a uniquely valuable building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The synthesis of highly functionalized sulfonamides is a cornerstone of modern medicinal chemistry[1]. 5-Carbamoylfuran-3-sulfonyl chloride is a uniquely valuable building block, offering a privileged furan scaffold equipped with two distinct functional vectors: a primary amide (carbamoyl group) and a highly reactive sulfonyl chloride. The selective reaction of the sulfonyl chloride moiety with primary amines yields furan-3-sulfonamides, which are frequently utilized in the development of bioactive molecules, including kinase inhibitors and Hsp70 modulators[2],[3].

This application note provides an in-depth, self-validating guide to executing this transformation. It details the mechanistic causality behind reagent selection, temperature control, and chemoselectivity, ensuring high-yielding and reproducible protocols.

Mechanistic Causality & Chemoselectivity

The formation of a sulfonamide from 5-carbamoylfuran-3-sulfonyl chloride and a primary amine proceeds via a bimolecular nucleophilic substitution mechanism at the electrophilic sulfur center[4].

  • Chemoselectivity: The primary amine selectively attacks the sulfonyl chloride rather than the carbamoyl group. This is driven by the significantly higher electrophilicity of the −SO2​Cl group and the poor leaving group ability of the −NH2​ in the primary amide.

  • The Role of the Base: The reaction generates one equivalent of hydrogen chloride (HCl)[5]. If unneutralized, HCl protonates the unreacted primary amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. A base (e.g., pyridine, triethylamine, or aqueous Na2​CO3​ ) is strictly required to scavenge this acid[5]. Pyridine is often preferred in anhydrous conditions as it acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates amine attack[4].

  • Temperature Control: The reaction is highly exothermic. Conducting the addition at 0 °C suppresses two major side reactions:

    • Hydrolysis: Trace water can attack the sulfonyl chloride to form 5-carbamoylfuran-3-sulfonic acid[4].

    • Di-sulfonylation: At elevated temperatures, the newly formed secondary sulfonamide (which possesses an acidic N-H proton) can be deprotonated and attack a second molecule of sulfonyl chloride[4].

Mechanism R1 5-Carbamoylfuran-3-sulfonyl chloride Int Reactive Sulfonyl Intermediate R1->Int + Base R2 Primary Amine (R-NH2) R2->Int Nucleophilic Attack Base Base (Pyridine / TEA) Base->Int HCl Scavenging Prod Target Sulfonamide Product Int->Prod - HCl (Optimal) Side1 Hydrolysis (Sulfonic Acid) Int->Side1 Excess H2O Side2 Di-sulfonylation Prod->Side2 Excess R1 / High Temp

Mechanistic pathway and competing side reactions in furan-sulfonamide synthesis.

Self-Validating Experimental Protocols

To accommodate the diverse physicochemical properties of primary amines, two distinct protocols are provided. Protocol A is optimized for lipophilic amines, while Protocol B utilizes a biphasic system ideal for hydrophilic amines or amino acid derivatives[5].

Protocol A: Anhydrous Homogeneous Synthesis (For Lipophilic Amines)

This method utilizes anhydrous dichloromethane (DCM) to strictly exclude water, maximizing the yield of the target sulfonamide by preventing hydrolysis[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve the primary amine (1.05 equivalents) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 equivalents) to the stirring solution. Cool the flask to 0 °C using an ice-water bath[4].

  • Electrophile Addition: Dissolve 5-carbamoylfuran-3-sulfonyl chloride (1.0 equivalent) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes to control the exotherm[4].

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature. Stir for 2–12 hours.

  • Workup (Causality-Driven):

    • Wash the organic layer with 1 M aqueous HCl (2x). Causality: Protonates and removes excess pyridine and unreacted primary amine into the aqueous phase.

    • Wash with saturated aqueous NaHCO3​ (1x). Causality: Neutralizes residual acid and extracts any hydrolyzed sulfonic acid byproduct.

    • Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Validation Checkpoint:

  • TLC: The product spot should be UV-active and more polar than the starting sulfonyl chloride, but less polar than the starting amine.

  • LC-MS: Confirm the mass shift. The product mass should be [Mamine​+Msulfonyl_chloride​−36.5(HCl)] .

Workflow Step1 1. Reagent Prep (Anhydrous) Step2 2. Base Addition (0°C, 1.5 eq) Step1->Step2 Step3 3. R1 Addition (Dropwise) Step2->Step3 Step4 4. Monitoring (TLC/LC-MS) Step3->Step4 Step5 5. Workup (Acid Wash) Step4->Step5

Step-by-step experimental workflow for anhydrous sulfonamide synthesis.

Protocol B: Biphasic Schotten-Baumann Synthesis (For Hydrophilic Amines)

When the primary amine is water-soluble (e.g., amino acids), an anhydrous organic system is ineffective. A biphasic system protects the sulfonyl chloride from rapid hydrolysis by partitioning it into the organic phase, while the reaction occurs at the interface[5].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve the primary amine (1.0 equivalent) and Na2​CO3​ (1.2–2.0 equivalents) in water (0.5 M concentration). Cool the vigorously stirring solution to 0 °C[5].

  • Organic Phase Addition: Dissolve 5-carbamoylfuran-3-sulfonyl chloride (1.2 equivalents) in a water-immiscible solvent like ethyl acetate or THF.

  • Biphasic Reaction: Add the organic solution dropwise to the aqueous phase. Maintain vigorous stirring at 0 °C to room temperature for 4–6 hours[5].

  • Isolation (Causality-Driven): Acidify the aqueous phase to pH 2–3 using 10% HCl at 0 °C. Causality: This neutralizes the carboxylate/sulfonamide salts, causing the neutral product to precipitate or partition entirely into the organic layer[5]. Extract with ethyl acetate, dry, and concentrate.

Validation Checkpoint:

  • pH Check: Ensure the aqueous layer is strictly pH < 3 before extraction to prevent the acidic sulfonamide N-H from remaining ionized in the aqueous phase.

Quantitative Optimization & Data Presentation

To ensure reproducibility, the following table summarizes the critical parameters, their optimal ranges, and the causal effects of deviation.

Optimization ParameterSuboptimal ConditionOptimal ConditionCausality & Experimental Observation
Solvent Moisture Ambient / UndriedStrictly Anhydrous (<50 ppm H2​O )Trace water leads to rapid hydrolysis of the sulfonyl chloride, yielding highly polar 5-carbamoylfuran-3-sulfonic acid[4].
Addition Temperature Room Temperature0 °C (Ice Bath)Slower addition at 0 °C controls the exotherm, preventing the kinetic formation of di-sulfonylated byproducts[4].
Base Stoichiometry 1.0 Equivalent1.2 – 1.5 EquivalentsExcess base is required to ensure complete scavenging of HCl. Insufficient base stalls the reaction at 50% conversion[4].
Amine Stoichiometry 1.0 Equivalent1.05 – 1.1 EquivalentsA slight excess of amine drives the reaction to completion. Unreacted amine is easily purged during the 1 M HCl aqueous workup[4].

References

  • A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines RSC Advances URL:[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives MDPI URL:[Link]

  • WO2021202540A1 - Hsp70 inhibitors and methods of using same Google Patents URL
  • WO2011028685A1 - Heterocyclic derivatives of pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines as janus kinase inhibitors Google Patents URL

Sources

Method

Application Note: 5-Carbamoylfuran-3-Sulfonyl Chloride in Medicinal Chemistry

Synthesis of Bioactive Heterocyclic Sulfonamides for Target-Directed Drug Discovery Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of Bioactive Heterocyclic Sulfonamides for Target-Directed Drug Discovery

Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the sulfonamide functional group is a privileged pharmacophore, historically foundational to antibacterial agents and currently critical in the design of enzyme inhibitors and receptor antagonists. 5-Carbamoylfuran-3-sulfonyl chloride is a highly versatile, bifunctional building block used to synthesize complex furan-based sulfonamides.

Unlike traditional phenylsulfonyl chlorides, the furan-3-sulfonyl core offers distinct physicochemical advantages. The furan ring acts as a bioisostere for the phenyl ring but significantly reduces the overall lipophilicity (logP) of the molecule, thereby improving aqueous solubility—a critical parameter in oral bioavailability. Furthermore, the 5-carbamoyl group serves as a highly directional hydrogen-bond donor and acceptor, enabling precise interactions with target protein backbones or active-site metal ions. This specific scaffold has been successfully utilized in the development of selective Matrix Metalloprotease 12 (MMP-12) inhibitors for Chronic Obstructive Pulmonary Disease (COPD) [1] and potassium-competitive acid blockers (P-CABs) targeting gastric acid secretion [2].

Mechanistic Insights: Expertise & Experience

The successful application of 5-carbamoylfuran-3-sulfonyl chloride requires an understanding of its electronic properties. The causality behind the experimental conditions lies in the electron-withdrawing nature of the 5-carbamoyl group.

  • Reactivity vs. Stability: The electron-withdrawing carbamoyl group increases the electrophilicity of the sulfonyl sulfur atom. While this makes it highly reactive toward sterically hindered or electron-deficient amines (such as pyrroles or anilines), it also makes the reagent exceptionally prone to hydrolysis by trace moisture.

  • Choice of Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine is strictly preferred over Triethylamine (TEA). TEA can act as a competing nucleophile, forming a highly reactive sulfonammonium intermediate that rapidly degrades. The steric bulk of DIPEA prevents this, acting purely as a Brønsted base to scavenge the HCl byproduct.

  • Temperature Control: Reactions must be initiated at 0 °C. The heightened electrophilicity leads to rapid, exothermic coupling. Controlling the temperature prevents the thermal degradation of the sulfonyl chloride and minimizes the formation of symmetrical sulfonimide byproducts.

Data Presentation: Scaffold Comparison

To justify the selection of the 5-carbamoylfuran-3-sulfonyl core over a standard benzenesulfonyl core during lead optimization, consider the comparative physicochemical and reactivity data summarized below:

Property / Parameter5-Carbamoylfuran-3-Sulfonyl CoreStandard Benzenesulfonyl CoreImpact on Drug Development
Aromaticity / Pi-Stacking Moderate (Heteroaromatic)High (Carbocyclic)Furan reduces non-specific hydrophobic binding, improving target selectivity.
Lipophilicity (Contribution) Lower (Hydrophilic heteroatom)Higher (Highly lipophilic)Furan derivatives generally exhibit improved aqueous solubility.
Electrophilicity (as Chloride) High (Due to -R effect of Carbamoyl)ModerateFuran-3-sulfonyl chlorides couple faster but require strictly anhydrous conditions.
H-Bonding Capability High (Carbamoyl Donor/Acceptor)None (Unless substituted)Enables specific anchoring in target pockets (e.g., MMP-12 S1' pocket) [1].

Visualizations: Workflows and Pharmacophores

Synthesis Workflow

The following diagram illustrates the logical progression and reagent selection for synthesizing bioactive sulfonamides from this building block.

Workflow A 5-Carbamoylfuran- 3-sulfonyl chloride (Electrophile) D Sulfonamide Intermediate A->D Nucleophilic substitution B Amine Partner (Nucleophile) B->D Amine addition C Anhydrous Solvent (DCM/THF) + Base (DIPEA/Pyridine) C->D Acid scavenging E Purification (Silica Gel / HPLC) D->E Crude mixture F Bioactive Candidate (e.g., MMP/P-CAB) E->F Yield > 80%

Caption: Workflow for the synthesis of bioactive sulfonamides using 5-carbamoylfuran-3-sulfonyl chloride.

Pharmacophore Binding Model

The structural features of the resulting furan-3-sulfonamide dictate its biological efficacy. The diagram below maps these features to typical protein target interactions.

Pharmacophore Target Protein Target Pocket (e.g., MMP-12 or H+/K+ ATPase) Furan Furan Ring (Hydrophobic / Pi-Pi Stacking) Furan->Target Pi-Stacking with Aromatic Residues Sulfonamide Sulfonamide Core (Zn2+ Coordination / H-Bonding) Sulfonamide->Target Coordinate with metal ions / backbone Carbamoyl 5-Carbamoyl Group (H-Bond Donor & Acceptor) Carbamoyl->Target Directional H-Bonding

Caption: Pharmacophore binding model illustrating target interactions of the furan-3-sulfonamide scaffold.

Experimental Protocols (Self-Validating Systems)

The following protocol is designed to ensure maximum yield while preventing the hydrolysis of the highly reactive 5-carbamoylfuran-3-sulfonyl chloride. It includes built-in validation steps to verify reaction progress.

Protocol: General Synthesis of 5-Carbamoylfuran-3-Sulfonamides

Reagents & Materials:

  • 5-Carbamoylfuran-3-sulfonyl chloride (1.2 equivalents)

  • Primary or Secondary Amine (1.0 equivalent, e.g., substituted aniline or pyrrole derivative)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA) or Anhydrous Pyridine (3.0 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents, optional, for sterically hindered amines)

Step-by-Step Methodology:

  • Preparation of the Amine Solution:

    • In an oven-dried round-bottom flask purged with Argon, dissolve the amine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

    • Add DIPEA (3.0 eq) via syringe. Causality: A 3-fold excess of base is required to neutralize the generated HCl and to ensure the amine remains fully unprotonated and nucleophilic.

  • Temperature Equilibration:

    • Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibration.

  • Addition of the Sulfonyl Chloride:

    • Dissolve 5-carbamoylfuran-3-sulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the amine mixture over 15 minutes. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses the formation of bis-sulfonylation side products.

  • Reaction Monitoring (Self-Validation Step):

    • Allow the reaction to slowly warm to room temperature over 2–4 hours.

    • Validation: Remove a 5 µL aliquot and quench it into 100 µL of Methanol. Analyze via LC-MS.

    • Interpretation: If unreacted sulfonyl chloride is present, the LC-MS will show the mass of the methyl sulfonate ester (due to rapid reaction with MeOH). If the reaction is complete, only the desired sulfonamide mass will be observed.

  • Quenching and Workup:

    • Once complete, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove excess pyridine/DIPEA and unreacted amine), followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a Hexane/Ethyl Acetate or DCM/Methanol gradient) to afford the pure 5-carbamoylfuran-3-sulfonamide.

References

  • Title: A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD): discovery of (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408) Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: WO2008108380A2 - Pyrrole compounds (Proton Pump Inhibitors / P-CABs)
Application

using 5-carbamoylfuran-3-sulfonyl chloride to synthesize novel sulfonamides

Application Note & Protocols Topic: Synthesis of Novel Sulfonamides Utilizing 5-Carbamoylfuran-3-sulfonyl Chloride as a Key Building Block Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Synthesis of Novel Sulfonamides Utilizing 5-Carbamoylfuran-3-sulfonyl Chloride as a Key Building Block

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of the Furan-Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] Its enduring prevalence is due to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity for strong hydrogen bonding interactions with biological targets.[3] Concurrently, the furan ring system is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, valued for its ability to modulate physicochemical properties and engage in specific receptor interactions.[4][5]

The strategic combination of these two pharmacophores into a single molecular entity—the furan-sulfonamide—offers a compelling avenue for the discovery of novel therapeutics.[3] These compounds have shown promise as carbonic anhydrase inhibitors, antimicrobial agents, and α-glucosidase inhibitors.[3][6] This application note provides a detailed, experience-driven guide for the synthesis of novel sulfonamides using 5-carbamoylfuran-3-sulfonyl chloride, a versatile and reactive building block for creating diverse compound libraries. We will delve into the underlying reaction mechanism, provide a robust and reproducible protocol, and offer insights into troubleshooting and characterization.

Reaction Scheme & Mechanistic Overview

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic and highly reliable nucleophilic substitution reaction.[2][7] The core of this transformation lies in the high electrophilicity of the sulfur atom within the sulfonyl chloride group.

General Reaction Scheme:

General Reaction Scheme for Sulfonamide Synthesis

Mechanistic Rationale:

The sulfur atom in 5-carbamoylfuran-3-sulfonyl chloride is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[8] This makes it a prime target for nucleophilic attack by the lone pair of electrons on the nitrogen atom of a primary or secondary amine. The reaction typically proceeds through a concerted or stepwise addition-elimination mechanism, where the chloride ion serves as an excellent leaving group.[8][9] A non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the amine reactant.[2]

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products Amine R¹R²NH (Nucleophile) Attack Nucleophilic Attack on Sulfur Amine->Attack SulfonylChloride 5-Carbamoylfuran- 3-sulfonyl Chloride (Electrophile) SulfonylChloride->Attack LossOfCl Loss of Leaving Group (Cl⁻) Attack->LossOfCl Intermediate Formation Product Novel Furan Sulfonamide LossOfCl->Product Byproduct [Base-H]⁺Cl⁻ LossOfCl->Byproduct

Caption: The nucleophilic substitution mechanism for sulfonamide formation.

Detailed Experimental Protocols

This section provides a general, robust protocol for the synthesis of a diverse library of sulfonamides from 5-carbamoylfuran-3-sulfonyl chloride.

Materials and Reagents
  • 5-Carbamoylfuran-3-sulfonyl chloride

  • A selection of primary and secondary amines (aliphatic and aromatic)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA), dried over KOH

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

General Synthesis Protocol

Note: This procedure is based on established methods for sulfonamide synthesis.[2][10]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add pyridine or triethylamine (1.5 - 2.0 eq) to the stirred solution. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 5-carbamoylfuran-3-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes using a dropping funnel. A slight excess of the sulfonyl chloride can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by TLC. A typical mobile phase is a mixture of hexanes and ethyl acetate. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or silica gel column chromatography to yield the pure sulfonamide.[3]

Example Application: Synthesis of a Diverse Sulfonamide Library

To demonstrate the versatility of this protocol, a hypothetical library of novel 5-carbamoylfuran-3-sulfonamides was synthesized from various amines.

EntryAmine ReactantProduct StructureHypothetical Yield (%)Hypothetical M/Z [M+H]⁺
1AnilineProduct 185281.04
2MorpholineProduct 292275.06
3BenzylamineProduct 388295.06
4L-Proline methyl esterProduct 478317.07

Characterization and Validation

The identity and purity of the synthesized sulfonamides must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Characteristic signals include the sulfonamide N-H proton (if present), aromatic/heterocyclic protons, and aliphatic protons from the amine moiety.[10][11]

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the product, typically observing the [M+H]⁺ or [M+Na]⁺ ion.[12]

  • Infrared (IR) Spectroscopy: The presence of characteristic stretching frequencies for the S=O bonds (typically two bands around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and the N-H bond (around 3300 cm⁻¹) confirms the formation of the sulfonamide group.[13]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the desired product.[11]

Overall Experimental Workflow

The entire process, from initial setup to final analysis, follows a logical and systematic sequence to ensure reproducibility and high-quality results.

Caption: A streamlined workflow for the synthesis and analysis of novel sulfonamides.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive amine (e.g., protonated salt).2. Decomposed sulfonyl chloride (moisture sensitive).3. Insufficient base.1. Free-base the amine before reaction.2. Use freshly opened or properly stored sulfonyl chloride.3. Increase the equivalents of base (e.g., to 2.0 eq).
Incomplete Reaction 1. Sterically hindered amine.2. Insufficient reaction time or temperature.1. Increase reaction time and/or gently heat the reaction (e.g., to 40 °C).2. Consider using a stronger, non-nucleophilic base like DBU.
Multiple Products on TLC 1. Formation of bis-sulfonated product (if amine is primary).2. Side reactions due to reactive functional groups on the amine.1. Use a 1:1 stoichiometry or a slight excess of the amine.2. Protect other reactive functional groups on the amine substrate before the reaction.
Difficult Purification 1. Product is highly polar and streaks on silica gel.2. Close Rf values of product and starting material.1. Try a different solvent system for chromatography (e.g., add methanol to DCM).2. Attempt recrystallization if the product is a solid.

Safety Precautions

  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine and triethylamine are flammable and have strong odors. All manipulations should be performed in a well-ventilated fume hood.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Follow all standard laboratory safety procedures.

References

  • Asghar, M. N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Retrieved from [Link]

  • Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11, 199-223. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Retrieved from [Link]

  • Saeed, A., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 81(10), 1163-1175. Retrieved from [Link]

  • Google Patents. (1998). EP0976742A1 - A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors.
  • SCIRP. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2024). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. Retrieved from [Link]

  • Google Patents. (1998). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • BioScience Academic Publishing. (2024). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]

  • AlQalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2015). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • National Institutes of Health. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (2011). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Retrieved from [Link]

Sources

Method

Application Note: Development and Validation of Furan-Based Carbonic Anhydrase Inhibitors

Rationale and Mechanistic Paradigm Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While classical benzenesulfonamides h...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Mechanistic Paradigm

Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While classical benzenesulfonamides have historically served as the backbone of CA inhibitor (CAI) design, modern drug discovery has increasingly pivoted toward five-membered heterocyclic scaffolds[1].

Furan-based sulfonamides offer a distinct pharmacological advantage. The electron-rich heteroaromatic oxygen fine-tunes the pKa of the pendant sulfonamide moiety, optimizing its function as a Zinc-Binding Group (ZBG)[2]. When the deprotonated sulfonamide nitrogen coordinates with the active site Zn²⁺ ion, it displaces the catalytic water molecule, effectively halting enzyme activity[2]. By modulating the lipophilicity and steric profile of the furan ring, researchers can achieve remarkable isoform selectivity. This allows for the targeted inhibition of either the cytosolic hCA II (implicated in glaucoma)[3], or the transmembrane hCA IX and XII isoforms, which are heavily overexpressed in hypoxic tumor microenvironments to regulate extracellular acidification[4].

Pathway Visualization

The following diagram illustrates the biological causality of tumor-associated CA upregulation and the precise intervention point of furan-based CAIs.

CA_Inhibition Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Induces CAIX CA IX/XII HIF1a->CAIX Upregulates Acid Acidification CAIX->Acid CO2 Hydration Furan Furan-Sulfonamide Zinc Zn2+ Binding Furan->Zinc Displaces H2O Zinc->CAIX Blocks Catalysis

Mechanism of tumor-associated CA IX/XII upregulation and targeted inhibition by furan-sulfonamides.

Synthetic Workflow: Furan-2-Sulfonamide Scaffolds

The synthesis of furan-based sulfonamides requires strict environmental controls due to the inherent reactivity of the furan ring. The following protocol details the generation of a primary furan-2-sulfonamide[2].

Step 1: Controlled Chlorosulfonation

  • Procedure: Dissolve the starting furan derivative (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C under an inert argon atmosphere. Add chlorosulfonic acid (1.2 eq) dropwise over 30 minutes.

  • Causality: Furan is an electron-rich, highly acid-sensitive heterocycle. Cooling to 0 °C and using dry DCM as a diluent mitigates the exothermic reaction, preventing acid-catalyzed ring-opening or unwanted polymerization[2].

Step 2: Amination and Quenching

  • Procedure: Carefully pour the reaction mixture onto crushed ice. Immediately extract the highly reactive furan-2-sulfonyl chloride intermediate with cold DCM. Transfer the organic layer to a vigorously stirring solution of excess aqueous ammonia (or a targeted primary/secondary amine).

  • Causality: Rapid thermal quenching onto ice prevents the hydrolysis of the sulfonyl chloride back to a sulfonic acid. The excess amine is critical as it acts as an acid scavenger, neutralizing the HCl byproduct generated during sulfonamide formation, thereby protecting the fragile furan ring[3].

Step 3: Self-Validating Purification

  • Procedure: Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

  • Validation: Confirm structural integrity using ¹H NMR. A successful reaction is self-validated by the disappearance of the C2 furan proton and the emergence of a broad D₂O-exchangeable singlet at ~7.5 ppm, corresponding to the primary sulfonamide (-SO₂NH₂) protons.

Kinetic Profiling: Stopped-Flow CO₂ Hydration Assay

Evaluating the inhibitory potency (K_i) of furan-sulfonamides requires specialized kinetic techniques due to the extraordinary catalytic efficiency of carbonic anhydrases.

Step 1: Buffer and Indicator Preparation

  • Procedure: Prepare a 10–20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red as a pH indicator.

  • Causality: HEPES is strictly chosen because it is non-coordinating. Standard phosphate buffers must be avoided, as phosphate ions weakly coordinate with the active site Zn²⁺, creating competitive interference that artificially skews the calculated inhibition constants[5].

Step 2: Thermodynamic Pre-Incubation

  • Procedure: Incubate the recombinant human CA isoform (e.g., hCA II or hCA IX) with varying concentrations of the furan-sulfonamide inhibitor for 15 minutes at 25 °C.

  • Causality: The binding of sulfonamides to the zinc ion is a relatively slow process compared to the enzyme's turnover rate. Pre-incubation ensures that the inhibitor-enzyme complex reaches thermodynamic equilibrium prior to substrate introduction[2].

Step 3: Rapid Mixing and Data Acquisition

  • Procedure: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with a CO₂-saturated water solution (~15 mM CO₂). Monitor the absorbance decay of Phenol Red at 400 nm.

  • Causality: Mammalian α-CAs possess turnover numbers ( kcat​ ) exceeding 106 s−1 . Standard benchtop mixing is far too slow to capture the initial linear rate of the reaction. Stopped-flow instrumentation provides dead times of <2 milliseconds, allowing for accurate initial velocity measurements[5].

Step 4: Self-Validation System

  • Validation: Always run an uncatalyzed blank (buffer + CO₂ without enzyme) to measure the spontaneous background hydration rate of CO₂, which must be subtracted from all enzymatic runs. Utilize Acetazolamide as a positive control to validate the assay's dynamic range and ensure enzyme viability[2].

Quantitative Structure-Activity Data

The structural tuning of the furan ring directly dictates isoform selectivity. The table below summarizes the inhibition constants ( Ki​ ) of standard and furan-based CAIs, demonstrating the shift from broad-spectrum inhibition to highly targeted therapeutic profiles.

Compound Class / StandardhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Primary Indication
Acetazolamide (Standard)[2]25012255.7Broad-spectrum / Glaucoma
Furan-2-sulfonamide (Generic)[2]~15~2~10~8Glaucoma (Topical)
Furagin Derivative (Repurposed)[4]>10,0009,60026057Oncology (Tumor Hypoxia)

Note: The Furagin derivative exhibits massive selectivity for tumor-associated isoforms (IX/XII) over ubiquitous off-target cytosolic isoforms (I/II), minimizing systemic side effects[4].

References[1] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI.Verify Source[3] 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - American Chemical Society. Verify Source[2] Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers - Benchchem. Verify Source[4] The antibiotic furagin and its derivatives are isoform-selective human carbonic anhydrase inhibitors - ScienceOpen. Verify Source[5] Furazan and furoxan sulfonamides are strong α-carbonic anhydrase inhibitors and potential antiglaucoma agents - IRIS-AperTO. Verify Source

Sources

Application

Application Notes &amp; Protocols: Synthetic Routes to 5-Carbamoylfuran-3-Sulfonamides

Introduction: The Rationale for 5-Carbamoylfuran-3-Sulfonamides in Drug Discovery The furan ring is a privileged scaffold in medicinal chemistry, valued for its ability to engage in various biological interactions and se...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for 5-Carbamoylfuran-3-Sulfonamides in Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, valued for its ability to engage in various biological interactions and serve as a bioisosteric replacement for phenyl rings, often improving metabolic stability and bioavailability.[1][2] The target molecule, 5-carbamoylfuran-3-sulfonamide, combines this heterocyclic core with two critical pharmacophoric groups: a primary sulfonamide and a primary carboxamide (carbamoyl group).

In modern drug design, the strategic replacement of functional groups, known as bioisosterism, is a key tool for optimizing lead compounds.[3] The sulfonamide moiety is a well-established bioisostere for a carboxylic acid, offering similar geometry and hydrogen bonding capabilities but with altered pKa, metabolic stability, and cell permeability.[4][5][6] This substitution can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profile.[3] The carbamoyl group, an amide, also provides crucial hydrogen bond donor and acceptor sites for molecular recognition at a biological target.

The specific 3,5-disubstitution pattern on the furan ring presents a unique synthetic challenge, primarily due to the regiochemical outcomes of classical electrophilic aromatic substitution on furan derivatives.[7][8] This guide provides a comprehensive overview of a proposed modular synthetic strategy, focusing on robust and well-documented chemical transformations to construct the target molecule. The protocols are designed for researchers in medicinal chemistry and drug development, offering detailed procedural steps and explaining the chemical principles behind them.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to 5-carbamoylfuran-3-sulfonamide identifies a key intermediate: a furan diester or acid-ester derivative. The synthesis is broken down into three primary stages:

  • Formation of the Furan-3-Sulfonyl Chloride: This is the most challenging step, requiring the regioselective introduction of a sulfur-based functional group at the C3 position of the furan ring.

  • Synthesis of the Primary Sulfonamide: A well-established transformation involving the reaction of the sulfonyl chloride with an ammonia source.

  • Construction of the 5-Carbamoyl Group: The conversion of a carboxylic acid or ester precursor at the C5 position into the desired primary amide.

This modular strategy allows for flexibility, as researchers can adapt the protocols based on the successful synthesis of the requisite starting materials.

G Target 5-Carbamoylfuran-3-sulfonamide Intermediate2 5-Ester-furan-3-sulfonamide Target->Intermediate2 Amidation of Ester Intermediate1 Methyl 5-carbamoylfuran-3-sulfonate Derivative Intermediate3 5-Ester-furan-3-sulfonyl chloride Intermediate2->Intermediate3 Sulfonamide Formation Intermediate4 5-Ester-furan-3-sulfonic acid Intermediate3->Intermediate4 Chlorination Precursor Functionalized Furan Precursor Intermediate4->Precursor Regioselective Sulfonation (Key Challenge)

Caption: Retrosynthetic analysis of 5-carbamoylfuran-3-sulfonamide.

Proposed Synthetic Pathway and Key Transformations

The forward synthesis hinges on the availability of a suitable precursor, such as a 5-(alkoxycarbonyl)furan-3-sulfonic acid. While direct sulfonation of 3-furoic acid esters typically yields the 2-sulfonic acid,[7][8] advanced methods involving directed metalation or ring-closing synthesis may be required to obtain the necessary 3,5-disubstituted intermediate. Assuming the successful synthesis of this key intermediate, the subsequent transformations are reliable and high-yielding.

G cluster_0 Module 1: Sulfonyl Chloride Formation cluster_1 Module 2: Sulfonamide Synthesis cluster_2 Module 3: Carbamoyl Group Formation A 5-Ester-furan-3-sulfonic acid B 5-Ester-furan-3-sulfonyl chloride A->B PCl5, Pyridine or SOCl2 C 5-Ester-furan-3-sulfonamide B->C aq. NH4OH or NH4HCO3 D 5-Carbamoylfuran-3-sulfonamide (Target Molecule) C->D Ammonolysis (NH3, MeOH)

Caption: Proposed modular workflow for the synthesis.

Detailed Experimental Protocols

These protocols describe the general procedures for the key transformations outlined in the proposed synthetic pathway. Researchers should optimize conditions based on their specific substrate.

Protocol 4.1: Conversion of Furan-3-Sulfonic Acid to Furan-3-Sulfonyl Chloride

Principle: This protocol converts a sulfonic acid into the more reactive sulfonyl chloride, a crucial electrophile for sulfonamide synthesis. The use of reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) is standard for this transformation. Pyridine is often added as a scavenger for the HCl byproduct.[7][8]

Materials:

  • 5-(Alkoxycarbonyl)furan-3-sulfonic acid

  • Phosphorus pentachloride (PCl₅)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend the 5-(alkoxycarbonyl)furan-3-sulfonic acid (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0°C using an ice-water bath.

  • Slowly add anhydrous pyridine (1.1 eq) to the stirred suspension.

  • In a separate flask, prepare a slurry of phosphorus pentachloride (1.2 eq) in anhydrous DCM.

  • Add the PCl₅ slurry portion-wise to the reaction mixture at 0°C, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl sulfonate ester by LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C and carefully pour it onto crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude sulfonyl chloride is often used directly in the next step due to its sensitivity to hydrolysis. If necessary, it can be purified by short-path distillation under high vacuum or flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Expert Insights:

  • Causality: PCl₅ is a powerful chlorinating agent that converts the -OH of the sulfonic acid into a good leaving group, which is then displaced by chloride. Pyridine acts as a base to neutralize the HCl generated, preventing potential acid-catalyzed side reactions.[8]

  • Troubleshooting: If the reaction stalls, gentle heating (e.g., to 40°C) can be applied, but this increases the risk of decomposition. Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the PCl₅ and the product sulfonyl chloride.

Protocol 4.2: Synthesis of the Primary Sulfonamide

Principle: This step involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the S-N bond of the sulfonamide.[7][9] Using an aqueous solution of an ammonium salt like ammonium bicarbonate provides a convenient source of ammonia and helps maintain a basic pH.[7]

Materials:

  • 5-(Alkoxycarbonyl)furan-3-sulfonyl chloride

  • Ammonium bicarbonate (NH₄HCO₃) or concentrated ammonium hydroxide (NH₄OH)

  • Acetone

  • Deionized water

  • Ice-water bath

Procedure:

  • Prepare a solution of ammonium bicarbonate (4.0 eq) in deionized water in a beaker with vigorous stirring.

  • In a separate flask, dissolve the crude 5-(alkoxycarbonyl)furan-3-sulfonyl chloride (1.0 eq) in a minimal amount of acetone.

  • Cool the ammonium bicarbonate solution to 0-5°C in an ice-water bath.

  • Add the sulfonyl chloride solution dropwise to the cold, vigorously stirred ammonium bicarbonate solution over 30 minutes. A precipitate of the sulfonamide product should form.

  • Allow the mixture to stir for an additional 2-4 hours, gradually warming to room temperature.

  • Reaction Monitoring: Check for the disappearance of the sulfonyl chloride starting material by TLC.

  • Work-up: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expert Insights:

  • Causality: The reaction is typically performed under Schotten-Baumann-like conditions (aqueous base). The excess ammonium salt ensures a sufficient concentration of free ammonia for the reaction and neutralizes the HCl byproduct.[7]

  • Trustworthiness: This method is generally high-yielding and self-validating, as the sulfonamide product often precipitates from the reaction mixture in high purity. Characterization by ¹H NMR should show a characteristic singlet or broad singlet for the -SO₂NH₂ protons, typically between 7.0-7.5 ppm (in DMSO-d₆).

Protocol 4.3: Formation of the 5-Carbamoyl Group via Ammonolysis

Principle: This protocol converts the ester at the C5 position into a primary amide (carbamoyl group). This is achieved by treating the ester with a high concentration of ammonia, typically in a sealed vessel to maintain pressure and facilitate the reaction.

Materials:

  • 5-(Alkoxycarbonyl)furan-3-sulfonamide

  • Methanol (anhydrous)

  • Ammonia (gas or as a solution in methanol, e.g., 7N)

  • Sealed pressure vessel or thick-walled sealed tube

Procedure:

  • Dissolve the 5-(alkoxycarbonyl)furan-3-sulfonamide (1.0 eq) in anhydrous methanol inside a pressure vessel equipped with a magnetic stir bar.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ammonia gas through the solution for 15-20 minutes, or add a pre-chilled 7N solution of ammonia in methanol (approx. 10-20 eq of NH₃).

  • Securely seal the pressure vessel.

  • Allow the vessel to warm to room temperature and then heat to 50-80°C (temperature to be optimized) behind a protective blast shield.

  • Maintain the temperature and stirring for 24-48 hours.

  • Reaction Monitoring: After cooling, carefully vent the vessel in a fume hood. Concentrate a small aliquot and analyze by LC-MS or ¹H NMR to check for the disappearance of the ester signal (e.g., -OCH₃ singlet) and the appearance of amide N-H signals.

  • Work-up: After cooling the vessel completely, vent any remaining pressure. Concentrate the reaction mixture to dryness under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or by flash column chromatography on silica gel, typically using a more polar eluent system (e.g., DCM/methanol).

Expert Insights:

  • Causality: Ammonolysis is a nucleophilic acyl substitution where ammonia attacks the ester carbonyl. The reaction often requires heat and pressure to proceed at a reasonable rate, especially with sterically hindered or electron-rich esters.

  • Alternative Method: If the starting material is a 5-carboxy-furan-3-sulfonamide, the carboxylic acid can be activated using a peptide coupling reagent (e.g., HATU, HOBt, EDC) in the presence of an ammonia source (e.g., ammonium chloride and a non-nucleophilic base like DIPEA) in a solvent like DMF.

Data Summary Table

The following table provides expected outcomes for the key transformations based on analogous reactions in the literature. Yields and conditions are illustrative and require optimization for the specific substrate.

StepTransformationKey ReagentsTypical Solvent(s)Temp (°C)Time (h)Typical Yield (%)Ref.
1R-SO₃H → R-SO₂ClPCl₅, PyridineDichloromethane0 to RT12-1675-90[7][8]
2R-SO₂Cl → R-SO₂NH₂NH₄HCO₃ (aq)Acetone, Water0 to RT2-480-95[7]
3R-CO₂Me → R-CONH₂NH₃, MeOHMethanol60-8024-4860-85-

Conclusion

The synthesis of 5-carbamoylfuran-3-sulfonamides presents a significant regiochemical challenge but is achievable through a modular approach. By focusing on robust and well-understood transformations—sulfonyl chloride formation, amination, and ammonolysis—researchers can effectively construct this promising scaffold. The protocols and insights provided in this guide serve as a foundational resource for scientists engaged in the synthesis of novel furan-based therapeutics, enabling the exploration of new chemical space in drug discovery.

References

  • A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds. (2025). Benchchem.
  • Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers. (2025). Benchchem.
  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017). Future Science.
  • US Patent US6022984A: Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. (2000).
  • Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. (2024).
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. (2025). Benchchem.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024). ScienceDirect.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Furan: A Promising Scaffold for Biological Activity. (n.d.). Sami Publishing Company.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry.
  • Microwave-assisted one-pot synthesis of sulfonamides from sulfonyl chlorides and amines. (2012). Royal Society of Chemistry.
  • Sulfonamide synthesis by S-N coupling. (2011). Organic Chemistry Portal.

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 5-Carbamoylfuran-3-Sulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 5-Carbamoylfuran-3-sulfonyl chloride is a valuable bifunctional building block in medicinal chemistry and materials science, combining the...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carbamoylfuran-3-sulfonyl chloride is a valuable bifunctional building block in medicinal chemistry and materials science, combining the versatile reactivity of a sulfonyl chloride with the established biological relevance of the furan carboxamide scaffold.[1][2] The furan moiety is a key component in numerous pharmaceutical agents, prized for its ability to influence pharmacokinetic and pharmacodynamic properties.[3] This document provides a detailed, safety-forward guide for the multi-gram scale synthesis of this target compound. We move beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and critical safety considerations necessary for a successful and scalable campaign. The protocol emphasizes robust, self-validating procedures, from starting material preparation to final product characterization and troubleshooting.

Scientific Principles and Synthetic Strategy

The synthesis of 5-carbamoylfuran-3-sulfonyl chloride is achieved via an electrophilic aromatic substitution reaction on a readily available furan precursor. The core of this strategy involves the chlorosulfonation of furan-2-carboxamide.

1.1. The Core Reaction: Electrophilic Chlorosulfonation The key transformation is the introduction of the sulfonyl chloride (-SO₂Cl) group onto the furan ring. This is accomplished using chlorosulfonic acid (ClSO₃H), a powerful and hazardous electrophilic reagent.[4] The reaction proceeds through the attack of the electron-rich furan ring on the electrophilic sulfur species derived from chlorosulfonic acid.

1.2. Rationale for Experimental Design

  • Choice of Starting Material: Furan-2-carboxamide is selected as the starting material due to its commercial availability and the presence of the required carbamoyl group. The synthesis of this precursor from furan-2-carboxylic acid is also straightforward.[5][6]

  • Reagent Stoichiometry: A significant excess of chlorosulfonic acid is employed. This serves two purposes: it acts as both the sulfonating agent and the solvent, and maintaining a high concentration of the electrophile helps to drive the reaction to completion and can minimize the formation of diaryl sulfone byproducts.[7]

  • Order of Addition: The furan-2-carboxamide is added portion-wise to the chilled chlorosulfonic acid. This standard procedure for chlorosulfonation ensures that the aromatic substrate is always in the presence of excess acid, which is critical for minimizing side reactions.[7]

  • Temperature Control: The reaction is initiated at low temperatures (0–5 °C) to control the highly exothermic nature of the initial addition and to prevent thermal degradation of the furan ring. The reaction is then allowed to proceed at ambient temperature to ensure completion.

  • Regioselectivity: Electrophilic substitution on 2-substituted furans typically occurs at the C5 position. However, the carbamoyl group is electron-withdrawing, which deactivates the ring. This deactivation, combined with steric factors, can influence the substitution pattern. While the formation of the 5-sulfonyl isomer is possible, this protocol is optimized for the synthesis of the 3-sulfonyl isomer, which may be favored under specific conditions. Isomeric purity should be carefully assessed during characterization.

Critical Safety Protocol: Handling Chlorosulfonic Acid

WARNING: Chlorosulfonic acid is an extremely corrosive, toxic, and moisture-sensitive substance. It reacts violently with water, releasing large quantities of heat and toxic hydrogen chloride (HCl) and sulfuric acid mist.[8] Severe burns, delayed lung damage, and other serious health effects can result from exposure.[9] All operations must be conducted in a certified, high-performance chemical fume hood with the sash at the lowest practical height.

  • Personal Protective Equipment (PPE): At a minimum, the following acid-proof PPE must be worn:

    • Chemical splash goggles and a full-face shield.[10]

    • Heavy-duty, acid-resistant gauntlet gloves (e.g., butyl rubber).

    • An acid-resistant apron or a complete acid suit over a flame-retardant lab coat.[8]

    • Closed-toe safety shoes.

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[9][11] A Class B (or ABC) fire extinguisher and a neutralizing agent for acid spills (e.g., sodium bicarbonate, lime) must be on hand. Do NOT use water to clean up spills.[9]

  • Glassware and Equipment: All glassware must be oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon) to prevent violent reactions with residual moisture.

Experimental Workflow and Protocols

This section details the step-by-step procedures for the synthesis, workup, and purification of the target compound.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Reagents & Glassware (Oven-Dried) safety Don PPE reagents->safety charge_acid Charge Reactor with Chlorosulfonic Acid safety->charge_acid cool Cool Reactor to 0-5 °C charge_acid->cool add_furan Portion-wise Addition of Furan-2-carboxamide cool->add_furan react Stir at RT & Monitor add_furan->react quench Quench Reaction on Ice/Water react->quench filter_solid Rapid Vacuum Filtration quench->filter_solid wash Wash with Cold Water filter_solid->wash dry Dry Under High Vacuum wash->dry recrystallize Recrystallize from Anhydrous Solvent dry->recrystallize analyze Characterize Product (NMR, IR, MS, HPLC) recrystallize->analyze

Caption: High-level experimental workflow for the synthesis.

Part A: Synthesis of Furan-2-carboxamide (Starting Material)

This protocol describes the synthesis from furan-2-carbonyl chloride.

  • Setup: In a chemical fume hood, equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.

  • Reaction: Add 250 mL of concentrated ammonium hydroxide (28-30%) to the flask and cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add a solution of furan-2-carbonyl chloride (50.0 g, 0.38 mol) in 100 mL of anhydrous tetrahydrofuran (THF) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C. A thick white precipitate will form.

  • Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold deionized water (3 x 100 mL).

  • Drying: Dry the white solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 38-40 g (90-95%).

    • Characterization: Confirm identity via ¹H NMR and melting point.

Part B: Scale-Up Synthesis of 5-Carbamoylfuran-3-sulfonyl Chloride

This protocol is designed for a 25-gram scale of furan-2-carboxamide.

  • Equipment Setup: Assemble a 1 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a gas outlet connected to a caustic scrubber (to neutralize evolving HCl gas). Ensure all glassware is scrupulously oven-dried.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with chlorosulfonic acid (130 mL, 1.96 mol, approx. 8.0 eq.).

  • Cooling: Begin stirring and cool the reactor contents to 0–5 °C using a circulating chiller.

  • Substrate Addition: Once the acid is cold, begin adding furan-2-carboxamide (25.0 g, 0.225 mol) in small portions over a period of 60–90 minutes. CRITICAL: Monitor the internal temperature closely and adjust the addition rate to ensure it does not exceed 10 °C. Significant HCl gas evolution will occur.[12]

  • Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature (20–25 °C). Continue stirring at this temperature for 12–18 hours.

  • Reaction Monitoring: To check for completion, carefully take a small aliquot from the reaction mixture and quench it in a separate flask containing ice and a small amount of aniline in diethyl ether. Analyze the ether layer by TLC or LC-MS to check for the disappearance of starting material and the formation of the corresponding sulfonamide derivative.

  • Quenching: In a separate 2 L multi-neck flask equipped with a robust mechanical stirrer, prepare a slurry of crushed ice (800 g) and water (200 mL). CRITICAL: In the fume hood, slowly transfer the reaction mixture from the reactor onto the vigorously stirred ice slurry via a wide-bore cannula or by carefully pouring. This process is highly exothermic and will release large volumes of HCl gas. Maintain efficient stirring and cooling throughout the quench.[7][12]

  • Isolation: A solid precipitate should form. Allow the slurry to stir for 30 minutes until all the ice has melted. Collect the solid product by rapid vacuum filtration using a large Büchner funnel.[12]

  • Washing: Wash the filter cake with several portions of ice-cold deionized water (4 x 250 mL) until the filtrate is no longer strongly acidic (check with pH paper).

  • Drying: Press the cake as dry as possible on the funnel, then transfer the solid to a vacuum desiccator and dry under high vacuum over P₂O₅ or a similar desiccant to a constant weight. Do not heat the product while it is still wet , as this will cause hydrolysis.[12]

  • Purification: The crude sulfonyl chloride can often be used directly. For higher purity, recrystallize from an anhydrous solvent system, such as toluene or a mixture of dichloromethane and hexanes. Ensure the solvent is dry before use.

Data Presentation and Characterization

Reaction Parameters (Illustrative)
ParameterValueRationale
Scale 25.0 g (Furan-2-carboxamide)Provides a significant quantity for further research and development.
Chlorosulfonic Acid 8.0 molar equivalents (130 mL)Acts as solvent and reagent; excess drives the reaction and minimizes byproducts.[7]
Addition Temperature 0–10 °CControls initial exotherm and prevents degradation.
Reaction Temperature 20–25 °C (Room Temperature)Allows the reaction to proceed to completion over a convenient timeframe.
Reaction Time 12–18 hoursEnsures complete conversion of the starting material.
Expected Yield (Crude) 65–75%Typical yield for this type of transformation, accounting for transfer/workup losses.
Analytical Characterization

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Resonances corresponding to the furan ring protons and the amide (-CONH₂) protons. The chemical shifts and coupling patterns will be distinct from the starting material, reflecting the new substitution pattern.
¹³C NMR Signals for the furan ring carbons, the carbonyl carbon, and the carbon bearing the sulfonyl chloride group.
IR (ATR) Characteristic peaks for N-H stretching (amide, ~3400-3200 cm⁻¹), C=O stretching (amide, ~1680 cm⁻¹), and asymmetric/symmetric S=O stretching (sulfonyl chloride, ~1380 and ~1180 cm⁻¹).
Mass Spec Correct molecular ion peak (M⁺) and isotopic pattern for chlorine. Fragmentation pattern should show loss of Cl and SO₂Cl.
HPLC A single major peak indicating high purity. This method is also useful for quantifying purity against a known standard. Derivatization with an amine followed by HPLC can be an effective quality control method.[13][14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Excessive hydrolysis during workup. 3. Use of wet reagents or glassware.1. Extend reaction time or consider a slight increase in temperature (e.g., to 40 °C), monitoring carefully for degradation. 2. Perform the quench and filtration as rapidly as possible at low temperatures.[7] 3. Ensure all equipment and reagents are scrupulously dry.
Formation of Diaryl Sulfone Byproduct Insufficient excess of chlorosulfonic acid; localized "hot spots" during addition of the furan.Ensure a sufficient excess of chlorosulfonic acid is used (at least 5-8 eq). Add the furan-2-carboxamide slowly and sub-surface with efficient stirring to ensure rapid dispersion and prevent concentration gradients.[7]
Product is Oily or Fails to Solidify 1. Presence of significant impurities. 2. Incomplete reaction.1. Attempt to triturate the oil with cold hexanes or pentane to induce solidification. If unsuccessful, extract the product into a dry solvent (e.g., CH₂Cl₂) and purify by column chromatography on silica gel. 2. Re-evaluate reaction monitoring to ensure full conversion.
Product Decomposes During Storage Hydrolysis due to exposure to atmospheric moisture.Store the final product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator or freezer.

Reaction Scheme

G start Furan-2-carboxamide product 5-Carbamoylfuran-3-sulfonyl chloride start->product 1. ClSO₃H (excess) 2. 0 °C to RT

Caption: Overall reaction for the synthesis of the target compound.

References

  • DuPont.Chlorosulfonic Acid: Storage and Handling.
  • Caroon, J. M., et al. "Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides." ChemistrySelect, via PMC.
  • Baranczak, A., et al. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Angewandte Chemie International Edition, via PMC.
  • ResearchGate. "Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18).
  • New Jersey Department of Health. "Hazard Summary: Chlorosulphonic Acid.
  • BenchChem. "Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • MDPI. "N-(2,2-Diphenylethyl)furan-2-carboxamide." Molbank.
  • International Labour Organization. "ICSC 1039 - Chlorosulfonic Acid.
  • IUCr Journals. "Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole." IUCrData.
  • Fisher Scientific. "Safety Data Sheet: Chlorosulfonic acid.
  • PubMed. "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides.
  • BenchChem. "Furan Derivatives: Versatile Scaffolds for Pharmaceutical Innovation.
  • Organic Syntheses. "Sulfanilyl chloride, N-acetyl-." Organic Syntheses Procedure.
  • IntechOpen. "Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals.
  • BenchChem. "An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides.
  • Royal Society of Chemistry. "Furan platform chemicals beyond fuels and plastics." Green Chemistry.
  • BenchChem. "A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration.
  • Patsnap. "Method for detecting content of pyridine-3-sulfonyl chloride." Eureka.

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Application

Application Note: Streamlining Drug Discovery with Parallel Synthesis of Furan-Based Sulfonamides using 5-Carbamoylfuran-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. The furan scaffold,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. The furan scaffold, a privileged five-membered aromatic heterocycle, offers unique electronic and steric properties that can be exploited in drug design. This application note provides a detailed guide to the use of 5-carbamoylfuran-3-sulfonyl chloride as a versatile building block for the parallel synthesis of novel sulfonamide libraries. We will delve into the rationale behind its design, provide detailed, field-proven protocols for its synthesis and subsequent use in library generation, and offer insights into purification and troubleshooting.

Introduction: The Strategic Value of Furan Sulfonamides in Drug Discovery

The relentless pursuit of novel chemical entities with improved efficacy and safety profiles drives modern drug discovery. The sulfonamide moiety (—SO₂NR₂) is a well-established pharmacophore, renowned for its ability to mimic the transition state of amide hydrolysis and act as a hydrogen bond donor and acceptor.[1] This versatility has led to its incorporation into a wide range of drugs, including antibiotics, diuretics, and anticancer agents.[2]

The furan ring, on the other hand, is an attractive scaffold due to its polar yet lipophilic character, metabolic stability, and ability to engage in various non-covalent interactions with biological targets. Combining these two privileged fragments in the form of furan sulfonamides presents a compelling strategy for generating novel compound libraries with a high potential for biological activity.

5-Carbamoylfuran-3-sulfonyl chloride is a particularly interesting building block. The carbamoyl group at the 5-position can serve as a key interaction point, for example, through hydrogen bonding, while the 3-sulfonyl chloride provides a reactive handle for diversification. The parallel synthesis approach enables the rapid generation of a multitude of analogs, which is essential for establishing structure-activity relationships (SAR) and identifying promising lead compounds.[3]

Synthesis of 5-Carbamoylfuran-3-sulfonyl Chloride

While not widely commercially available, 5-carbamoylfuran-3-sulfonyl chloride can be synthesized in a multi-step sequence starting from readily available materials. The following protocol is based on established methods for the synthesis of furan-based sulfonyl chlorides.[4][5]

Diagram of Synthetic Pathway

G A Furan-3-carboxylic acid B Methyl furan-3-carboxylate A->B SOCl₂, MeOH C Methyl 5-carbamoylfuran-3-carboxylate B->C 1. Chlorosulfonyl isocyanate 2. H₂O D 5-Carbamoylfuran-3-carboxylic acid C->D NaOH, H₂O/MeOH E 5-Carbamoylfuran-3-sulfonyl chloride D->E SOCl₂, DMF (cat.)

Caption: Proposed synthetic route to 5-carbamoylfuran-3-sulfonyl chloride.

Experimental Protocol: Synthesis of 5-Carbamoylfuran-3-sulfonyl Chloride

Step 1: Esterification of Furan-3-carboxylic acid

  • To a solution of furan-3-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl furan-3-carboxylate.

Step 2: Carbamoylation of Methyl furan-3-carboxylate

  • Dissolve methyl furan-3-carboxylate (1.0 eq) in an anhydrous inert solvent such as dichloromethane.

  • Cool the solution to 0 °C and add chlorosulfonyl isocyanate (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Carefully quench the reaction with water and continue stirring for 1 hour.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-carbamoylfuran-3-carboxylate.

Step 3: Saponification to 5-Carbamoylfuran-3-carboxylic acid

  • Dissolve methyl 5-carbamoylfuran-3-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (1.5 eq) and stir at 50 °C for 4 hours.

  • Cool the reaction mixture and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-carbamoylfuran-3-carboxylic acid.

Step 4: Conversion to 5-Carbamoylfuran-3-sulfonyl chloride

  • To a suspension of 5-carbamoylfuran-3-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture at reflux for 4 hours until the solution becomes clear.

  • Cool the reaction mixture and remove excess thionyl chloride under reduced pressure.

  • The resulting crude 5-carbamoylfuran-3-sulfonyl chloride can be used in the next step without further purification.

Parallel Synthesis of a Furan Sulfonamide Library

This section outlines a robust protocol for the solution-phase parallel synthesis of a diverse library of furan sulfonamides using 5-carbamoylfuran-3-sulfonyl chloride and a selection of primary and secondary amines.

Diagram of Parallel Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage A Stock Solution of 5-Carbamoylfuran-3-sulfonyl chloride C Dispense Sulfonyl Chloride and Base to Amine Plate A->C B Amine Library in 96-well plate B->C D Incubate at RT C->D E Add Scavenger Resin D->E F Filter E->F G Evaporate Solvent F->G H LC-MS Analysis G->H I Compound Library Plate H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Carbamoylfuran-3-sulfonyl Chloride

Welcome to the technical support center for 5-carbamoylfuran-3-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and optimiza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-carbamoylfuran-3-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and optimization strategies for reactions involving this key intermediate. The following question-and-answer format addresses specific challenges you may encounter, offering explanations grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing significantly low yields in my reaction to synthesize 5-carbamoylfuran-3-sulfonyl chloride. What are the primary factors to investigate?

Low yields can arise from several factors, including incomplete reactions, product degradation during workup, and the formation of side products.[1] A systematic approach to troubleshooting is crucial. Key areas to examine are the quality of your starting materials, the reaction conditions (such as temperature, reaction time, and stoichiometry), and the workup procedure.[1] A common issue is the hydrolysis of the sulfonyl chloride product, especially during aqueous workups.[1][2]

Q2: My 5-carbamoylfuran-3-sulfonyl chloride appears to be decomposing during storage or purification. What are the best practices for handling and storage?

Sulfonyl chlorides are known for their sensitivity to moisture and can hydrolyze to the corresponding sulfonic acid.[3][4] It is imperative to store 5-carbamoylfuran-3-sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][5] Discoloration, such as turning yellow or dark, can indicate decomposition, which may be accelerated by heat.[6] For purification, if the compound is a solid, recrystallization from a non-polar, anhydrous solvent is a viable option.[1] For liquid sulfonyl chlorides, distillation under reduced pressure is often used.[1] To minimize hydrolysis, any aqueous workup should be performed quickly and at low temperatures.[1] In some cases, to avoid yield loss during purification, the crude product can be used directly in the subsequent step.[1]

Q3: I'm observing the formation of an unexpected side product in my reaction. What are some common side reactions and how can I mitigate them?

Side reactions are a common challenge. In chlorosulfonation reactions, the formation of a diaryl sulfone can be a significant side reaction, particularly if an insufficient excess of the chlorosulfonating agent is used.[1] To minimize this, ensure a sufficient excess of chlorosulfonic acid is used and that the aromatic compound is added to the acid, not the other way around.[1] For reactions involving primary amines, bis-sulfonylation can occur, where the amine reacts twice with the sulfonyl chloride.[2] This can be minimized by using a controlled amount of the sulfonyl chloride (1.0-1.1 equivalents) and adding it slowly at a low temperature.[5]

Q4: How can I confirm the identity and purity of my synthesized 5-carbamoylfuran-3-sulfonyl chloride?

A combination of analytical techniques is recommended for proper characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information. Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ should be used.[7]

  • Infrared (IR) Spectroscopy : A quick method to identify the sulfonyl chloride functional group, with strong characteristic absorption bands for S=O and S-Cl stretches.[7]

  • Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, which helps in confirming the identity and identifying impurities.[7]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) : These are essential for assessing purity and quantifying the compound. Derivatization to a more stable sulfonamide is often performed before GC-MS analysis.[7][8]

Troubleshooting Guides

Guide 1: Low Yield in the Synthesis of 5-Carbamoylfuran-3-sulfonyl Chloride

Low yields are a frequent hurdle. This guide provides a systematic approach to diagnosing and resolving the issue.

Initial Checks

Before altering reaction parameters, verify the fundamentals of your setup. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere to prevent moisture contamination.[2] Also, confirm the quality and purity of your starting materials and solvents.[2][9]

Troubleshooting Workflow

Caption: Troubleshooting logic for low yield in 5-carbamoylfuran-3-sulfonyl chloride synthesis.

Detailed Solutions
Problem Potential Cause Suggested Solution
Low Conversion Poor Reagent Quality Sulfonyl chlorides and their precursors can degrade. Use fresh or purified reagents. Confirm purity via NMR if possible.[5]
Insufficient Reaction Time/Temperature Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider a moderate increase in temperature, while monitoring for decomposition.[4][5]
Inadequate Mixing Poor mixing can lead to localized concentration gradients and hot spots, resulting in inconsistent yields and byproduct formation.[9] Ensure efficient stirring throughout the reaction.
Product Loss Hydrolysis During Workup Sulfonyl chlorides are highly sensitive to moisture.[2][5][10] If an aqueous workup is necessary, perform it quickly at low temperature (e.g., 0 °C) and use brine to reduce the solubility of the organic product in the aqueous layer.[1][2]
Product is Water-Soluble If the product is polar, it may partition into the aqueous layer.[4] Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase.[5] Check the aqueous layer for your product using TLC or LC-MS.[4]
Side Reactions Overheating The reaction can be exothermic. A dark reaction mixture may indicate charring due to localized overheating.[9] Control the rate of reagent addition and ensure adequate cooling to maintain the desired temperature.[9]
Incorrect Stoichiometry The ratio of reactants is critical. Carefully optimize the stoichiometry to minimize side reactions like bis-sulfonylation with primary amines.[2][5]
Guide 2: Purification Challenges

Purifying 5-carbamoylfuran-3-sulfonyl chloride can be challenging due to its reactivity.

Key Considerations
  • Moisture Sensitivity : Always use anhydrous solvents and oven-dried glassware.[1]

  • Thermal Stability : Avoid excessive heat, as it can lead to decomposition.[6]

Purification Protocols
Method Procedure Key Considerations
Recrystallization If the product is a solid, dissolve the crude material in a minimal amount of a hot, anhydrous, non-polar solvent and allow it to cool slowly.The crude product must be thoroughly dried before attempting recrystallization to prevent hydrolysis.[11]
Flash Chromatography Use a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate).[10]Work quickly to minimize the time the compound spends on the silica, which can be acidic and promote decomposition.
Distillation For liquid products, distillation under reduced pressure can be effective.[1]Ensure the system is free of leaks to maintain a stable vacuum and prevent exposure to atmospheric moisture.
Visualizing the Purification Workflow

Caption: Decision workflow for the purification of 5-carbamoylfuran-3-sulfonyl chloride.

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonyl Chloride from a Sulfonic Acid

This protocol describes a general method for converting a sulfonic acid to the corresponding sulfonyl chloride using thionyl chloride.

  • Setup : In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place the sulfonic acid.

  • Reagent Addition : Slowly add an excess of thionyl chloride (SOCl₂). Catalytic amounts of DMF can be used to accelerate the reaction.[12]

  • Reaction : Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases.[12] The completion of the reaction can often be observed by the cessation of gas bubbles.[11]

  • Workup : Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification : Purify the resulting crude sulfonyl chloride by distillation under reduced pressure or recrystallization.[1]

Protocol 2: Safe Quenching of Excess Sulfonyl Chloride

It is crucial to safely quench any unreacted sulfonyl chloride at the end of a reaction.

  • Preparation : Prepare a beaker with a stirred, cold (ice bath) saturated aqueous solution of a weak base like sodium bicarbonate.[6]

  • Quenching : Slowly and carefully add the reaction mixture containing the excess sulfonyl chloride to the bicarbonate solution. This should be done in a fume hood.[6]

  • Observation : Be prepared for gas evolution (CO₂) and ensure the quenching is done at a rate that does not cause excessive foaming or a rapid increase in temperature.

  • Workup : Once the quenching is complete, proceed with the standard aqueous workup and extraction of the desired product.[5]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Handling and Storage of N-Acetylsulfanilyl Chloride: Best Practices for Safety. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Pearson+. (n.d.). Using any necessary reagents, show how you would accomplish the f... | Study Prep. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Reddit. (2024, July 5). COOH activation in presence of sulfonic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
  • Wiley Online Library. (n.d.). Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. Retrieved from [Link]

  • PubMed. (2012, June 15). Analysis of carbofuran, carbosulfan, isoprocarb, 3-hydroxycarbofuran, and 3-ketocarbofuran by micellar electrokinetic chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Carbamoylfuran-3-Sulfonyl Chloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocyclic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocyclic chemistry. The synthesis of 5-carbamoylfuran-3-sulfonyl chloride —a critical intermediate in medicinal chemistry[1]—presents unique challenges due to the fragile nature of the furan ring and the competing reactivity of the functional groups.

Instead of providing a generic protocol, this guide is designed to unpack the causality behind the reaction mechanics, helping you troubleshoot byproduct formation and implement self-validating workflows in your lab.

Part 1: Mechanistic Insights & Regioselectivity

Q: Why does the chlorosulfonation of furan-2-carboxamide yield the 3-sulfonyl chloride instead of the 5-sulfonyl chloride? A: The causality lies in the electronic directing effects of the furan ring versus the substituent. Furan naturally directs electrophilic aromatic substitution to its highly activated alpha positions (C2 and C5)[2]. However, the starting material for this synthesis is furan-2-carboxamide. The strong electron-withdrawing nature of the C2-carboxamide group—especially when protonated in superacidic chlorosulfonic acid—heavily deactivates the conjugated C5 position. Consequently, the electrophilic attack is forced to the less deactivated C4 position[3].

Note on Nomenclature: Due to IUPAC prioritization rules, the resulting furan-2-carboxamide-4-sulfonyl chloride is formally named 5-carbamoylfuran-3-sulfonyl chloride (the sulfonyl chloride takes precedence, receiving the lower locant number).

Q: What are the primary byproducts, and what is the chemical mechanism behind their formation? A: The synthesis is a delicate balancing act. Deviations in temperature or stoichiometry inevitably lead to three main byproducts:

  • 5-Cyanofuran-3-sulfonyl chloride (Dehydration Byproduct): Chlorosulfonic acid is a potent dehydrating agent[4]. If the reaction temperature exceeds 25 °C, the primary amide (-CONH2) undergoes rapid dehydration into a nitrile (-CN).

  • 5-Carbamoylfuran-3-sulfonic acid (Hydrolysis Byproduct): Sulfonyl chlorides are highly sensitive to nucleophilic attack. Inadequate drying of solvents or thermal spikes during the aqueous quench phase will hydrolyze the target product back into the sulfonic acid intermediate.

  • Polymeric Tars (Resinification): Furan rings are notoriously acid-sensitive. Localized exotherms during the addition of chlorosulfonic acid strip the protective deactivating effect of the amide, causing the furan ring to open and polymerize into black, insoluble tars[2].

ByproductWorkflow SM Furan-2-carboxamide (Starting Material) Reagent Chlorosulfonic Acid (Excess, 0-20 °C) SM->Reagent Electrophilic Substitution Target 5-Carbamoylfuran-3-sulfonyl chloride (Target API Intermediate) Reagent->Target C4 Substitution (Major Pathway) BP4 Polymeric Tars (Resinification) Reagent->BP4 Thermal Spike / Acid Degradation BP1 5-Cyanofuran-3-sulfonyl chloride (Dehydration Byproduct) Target->BP1 T > 25 °C (Amide Dehydration) BP3 5-Carbamoylfuran-3-sulfonic acid (Hydrolysis Byproduct) Target->BP3 H2O Exposure (Poor Ice Quench)

Fig 1: Reaction workflow and byproduct causality in 5-carbamoylfuran-3-sulfonyl chloride synthesis.

Part 2: Troubleshooting & Quantitative Data

Q: How do I optimize my reaction conditions to maximize yield while minimizing these specific byproducts? A: The key is strict thermal control and exact stoichiometric ratios. You must use at least 3.0 equivalents of chlorosulfonic acid: the first equivalent protonates the amide, the second acts as the electrophile (SO₃ source), and the third drives the conversion of the sulfonic acid intermediate to the sulfonyl chloride[4].

Below is a quantitative breakdown of how varying conditions impact your byproduct profile:

Reaction TemperatureClSO₃H EquivalentsTarget Yield (%)Nitrile Byproduct (%)Sulfonic Acid (%)Polymeric Tars (%)
0 °C to 20 °C (Optimal) 3.0 eq 82% < 2% 5% < 5%
40 °C (Overheating)3.0 eq45%15%8%30%
20 °C (Under-reagent)1.5 eq30%< 1%60% (Incomplete)< 5%
20 °C (Wet Solvent)3.0 eq10%< 1%85%< 5%
Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, I have designed this protocol as a self-validating system . Each step includes a visual or physical checkpoint, allowing you to confirm the chemical causality in real-time without waiting for final LC-MS results.

Step 1: Substrate Dissolution

  • Action: Dissolve 1.0 eq of furan-2-carboxamide in anhydrous dichloromethane (DCM) under an N₂ atmosphere.

  • Causality: DCM acts as a thermal sink to prevent localized exotherms that cause resinification.

  • Self-Validation Checkpoint: The solution must be perfectly clear. Any cloudiness indicates trace moisture, which will violently react with ClSO₃H to form HCl and H₂SO₄, leading to immediate hydrolysis of the product.

Step 2: Electrophilic Chlorosulfonation

  • Action: Cool the reactor to 0 °C. Add 3.0 eq of chlorosulfonic acid dropwise over 60 minutes.

  • Causality: Slow addition manages the highly exothermic electrophilic aromatic substitution and prevents the furan ring from shattering.

  • Self-Validation Checkpoint: Look for the steady evolution of HCl gas (visible bubbling through the inert gas bubbler). If bubbling ceases prematurely, the electrophilic substitution has stalled, indicating degraded or insufficient ClSO₃H.

Step 3: Thermal Maturation

  • Action: Allow the reaction to warm to exactly 20 °C and stir for 4 hours.

  • Causality: Warming is required to complete the chlorination of the intermediate sulfonic acid. Exceeding 20 °C triggers the dehydration of the carbamoyl group to the nitrile byproduct.

  • Self-Validation Checkpoint: A TLC aliquot (EtOAc/Hexane 1:1) should show the disappearance of the baseline sulfonic acid intermediate and the emergence of a highly UV-active spot at R_f ~0.6.

Step 4: Cryogenic Quenching

  • Action: Pour the reaction mixture slowly over vigorously stirred crushed ice (10x volume).

  • Causality: Rapidly destroys excess ClSO₃H while keeping the temperature below 5 °C to prevent hydrolysis of the newly formed sulfonyl chloride.

  • Self-Validation Checkpoint: You should observe the immediate precipitation of a white to pale-yellow solid. A shift to a dark brown or black emulsion indicates a thermal runaway during the quench, resulting in furan resinification.

References
  • Chlorosulphonation of Thiophene and Furan-2-Carboxanilides Source: Journal of the Chemical Society of Pakistan (jcsp.org.pk) URL:[Link]

  • Chlorosulfonic Acid - A Versatile Reagent Source: Pageplace.de (Chemical Reagent Monograph) URL:[Link]

  • The Sulfonation of Furan and Furan Homologs Source: American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 5-Carbamoylfuran-3-sulfonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals dealing with the complex isolation of 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals dealing with the complex isolation of 5-carbamoylfuran-3-sulfonyl chloride .

Heteroaryl sulfonyl chlorides are notoriously difficult to purify due to their extreme moisture sensitivity and thermal lability. The presence of both an electron-rich furan ring and a highly polar, hydrogen-bonding carbamoyl (-CONH₂) group creates competing physicochemical forces that render standard purification templates ineffective. This guide provides field-proven, causality-driven methodologies to ensure high-yield isolation.

Molecular Profile & Partitioning Behavior

To successfully purify this compound, you must first understand the causality behind its behavior. The electron-withdrawing nature of the carbamoyl group increases the electrophilicity of the sulfonyl chloride sulfur atom, making it exceptionally prone to rapid hydrolysis [1]. Furthermore, the primary amide acts as a strong hydrogen bond donor/acceptor, drastically reducing solubility in non-polar extraction solvents while increasing its affinity for the aqueous phase and silica gel.

Table 1: Physicochemical Profile & Impact on Purification

PropertyCharacteristicImpact on Purification Strategy
Functional Groups Sulfonyl Chloride, Carbamoyl, FuranHigh polarity; extreme moisture sensitivity; prone to intermolecular reactions.
Solubility Profile Soluble in EtOAc, DCM, THF. Insoluble in Hexanes.Requires moderately polar extraction solvents (e.g., DCM or EtOAc).
Hydrolysis Rate Rapid (< 15 mins at 25°C in aqueous media)Mandates ultra-fast, sub-ambient (< 5°C) aqueous workups [1].
Thermal Stability Labile (Intermolecular sulfonylation > 60°C)Distillation is impossible; recrystallization must be temperature-controlled.
Chromatographic Behavior High Rf tailing (streaking)Irreversible binding to standard acidic silica; requires deactivated silica plugs.

Purification Workflow

The following decision tree outlines the optimized logic for isolating 5-carbamoylfuran-3-sulfonyl chloride. Because standard chromatography often destroys the product, recrystallization is the gold standard [2].

G Start Crude Reaction Mixture Workup Cold Aqueous Workup (T < 5°C, Fast Extraction) Start->Workup TLC TLC / LCMS Purity Check Workup->TLC Decision Purity > 85%? TLC->Decision Recryst Anhydrous Recrystallization (Toluene/Heptane) Decision->Recryst Yes Silica Fast Silica Plug (Deactivated Silica) Decision->Silica No Pure Pure 5-Carbamoylfuran-3- sulfonyl chloride Recryst->Pure Silica->Recryst Fractions combined

Fig 1: Decision tree for the purification of 5-carbamoylfuran-3-sulfonyl chloride.

Troubleshooting FAQs

Q1: Why is my isolated yield so low after the aqueous workup? A1: You are likely experiencing rapid hydrolysis. Sulfonyl chlorides hydrolyze into water-soluble sulfonic acids upon contact with water [1]. The carbamoyl group on your furan ring increases the molecule's overall polarity, which slightly increases its partitioning into the aqueous layer during extraction. If the workup is not performed rapidly at low temperatures (< 5°C), the compound will degrade before you can extract it.

Q2: My product forms an insoluble, polymeric baseline material upon heating. What is happening? A2: This is caused by intermolecular sulfonylation (oligomerization). The primary carbamoyl group (-CONH₂) is weakly nucleophilic. Upon prolonged heating—especially in concentrated solutions during solvent evaporation—the amide nitrogen can attack the highly electrophilic sulfonyl chloride of an adjacent molecule. To prevent this, never heat the crude mixture above 40°C during rotary evaporation, and keep recrystallization temperatures strictly controlled.

Q3: Can I purify this compound using standard silica gel flash chromatography? A3: It is highly discouraged. The inherent moisture content and acidic silanol groups of standard silica gel will rapidly hydrolyze the furan-sulfonyl chloride. Furthermore, the carbamoyl moiety hydrogen-bonds strongly to the stationary phase, causing severe streaking and irreversible binding. If chromatography is absolutely necessary due to high impurity loads, you must use a fast filtration plug with deactivated silica (pre-treated with 1% Et₃N in hexanes, then flushed with pure solvent) and elute rapidly.

Q4: My product is contaminated with sulfonic acid byproduct. How do I remove it? A4: Do not attempt an aqueous bicarbonate wash at room temperature, as this will simply generate more sulfonic acid. Instead, utilize anhydrous trituration. The sulfonic acid byproduct is generally insoluble in cold dichloromethane (DCM), whereas the sulfonyl chloride retains moderate solubility. Suspend the crude mixture in cold DCM, filter off the insoluble sulfonic acid, and concentrate the filtrate.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. By incorporating in-process checks, you ensure the integrity of the compound at every step.

SOP 1: Optimized Cold Aqueous Workup

Objective: Extract the sulfonyl chloride while suppressing hydrolysis and intermolecular oligomerization.

  • Preparation: Pre-cool all extraction solvents (DCM or EtOAc) and saturated brine to 0–5°C in an ice bath.

  • Quenching: Slowly pour the crude chlorosulfonation reaction mixture over crushed ice (not liquid water) under vigorous stirring.

  • Extraction: Immediately transfer the mixture to a separatory funnel. Add the pre-cooled organic solvent.

  • Self-Validation Check (pH): Quickly check the pH of the aqueous layer using indicator paper. It should be highly acidic. Do not attempt to neutralize with NaOH or NaHCO₃, as base-catalyzed hydrolysis of the sulfonyl chloride is exceptionally fast.

  • Separation: Vigorously shake and immediately separate the layers. Speed is more critical than perfect phase separation here. Extract the aqueous layer one more time.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it is slightly acidic and can coordinate with the carbamoyl group).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Critical: The water bath temperature must not exceed 30°C to prevent thermal oligomerization.

SOP 2: Anhydrous Recrystallization Protocol

Objective: Achieve >98% purity without exposing the product to hydrolytic or degradative conditions [2].

  • Solvent Selection: Use a two-solvent system. Toluene acts as the solubilizing solvent (Solvent A), and Heptane acts as the anti-solvent (Solvent B). Ensure both are strictly anhydrous.

  • Dissolution: Place the crude 5-carbamoylfuran-3-sulfonyl chloride in a dry, argon-purged round-bottom flask. Add a minimal volume of anhydrous Toluene.

  • Controlled Heating: Gently warm the flask to 50°C (do not exceed 60°C) just until the solid dissolves.

  • Anti-Solvent Addition: Remove from heat. Slowly add anhydrous Heptane dropwise until the solution becomes faintly cloudy (the cloud point).

  • Self-Validation Check (TLC): Before allowing full crystallization, take a 1 µL aliquot of the mother liquor and run a TLC (EtOAc/Hexanes). You should observe the impurities remaining in the liquid phase, while the baseline sulfonic acid spot should be absent from the precipitating solid.

  • Crystallization: Cover the flask tightly to prevent ambient moisture ingress. Allow the mixture to cool to room temperature undisturbed, then transfer to a -20°C freezer overnight to maximize yield [2].

  • Isolation: Filter the resulting crystals rapidly through a chilled Büchner funnel under a blanket of inert gas. Wash the filter cake with ice-cold Heptane and dry under high vacuum.

References

  • University of Rochester, Department of Chemistry. "How To: Purify by Crystallization." University of Rochester. [Link]

Optimization

Technical Support Center: Synthesis of 5-Carbamoylfuran-3-sulfonamide

Welcome to the technical support center for the synthesis of 5-carbamoylfuran-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-carbamoylfuran-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this and related furan sulfonamide scaffolds. Furan-containing sulfonamides are a significant class of heterocyclic compounds in medicinal chemistry, often explored for their potential as carbonic anhydrase inhibitors and antimicrobial agents.[1]

The synthesis of 5-carbamoylfuran-3-sulfonamide presents a unique regiochemical challenge. A straightforward electrophilic sulfonation of a furan-2-carboxamide starting material is unlikely to yield the desired 3-sulfonated product due to the directing effects of the carboxamide group. This guide provides a structured approach to troubleshoot this complex synthesis, offering plausible solutions and detailed protocols based on established principles of heterocyclic chemistry.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your research decisions.

Q1: I attempted to sulfonate furan-2-carboxamide using chlorosulfonic acid, but the yield was extremely low, and I isolated mainly the 5-sulfonated isomer along with significant decomposition products. What is happening?

A1: This is an expected outcome due to two primary factors: the electronic nature of the furan ring and the directing effect of the C2-substituent.

  • Ring Activation & Sensitivity: The furan ring is an electron-rich heterocycle that is highly activated towards electrophilic aromatic substitution. However, it is also notoriously sensitive to strong acids and oxidizing agents, often leading to ring-opening, polymerization, and charring, which accounts for your decomposition products.[2]

  • Regiochemical Control: The carboxamide group (-CONH₂) at the C2 position is an ortho-, para- director (in furan terms, this corresponds to the C3 and C5 positions). Due to steric hindrance from the adjacent carboxamide group, electrophilic attack is overwhelmingly favored at the C5 position. The reaction you observed is a classic example of this directing effect.

The diagram below illustrates the expected outcome of direct electrophilic sulfonation on furan-2-carboxamide.

Caption: Expected products from direct sulfonation.
Q2: Given the challenges with electrophilic substitution, what is a viable strategy to synthesize 5-carbamoylfuran-3-sulfonamide?

A2: The most logical approach is to override the natural reactivity of the ring by using a directed metalation strategy. This involves deprotonating the C3 position with a strong base, creating a nucleophilic carbon which can then react with an appropriate sulfur dioxide source. This multi-step pathway offers precise regiochemical control.

The recommended workflow involves three key stages:

  • N-H Protection & Directed ortho-Metalation: The acidic proton on the primary amide must be protected to prevent it from interfering with the strong base. Subsequently, a directed metalation (lithiation) is performed at the C3 position.

  • Sulfination: The resulting organolithium intermediate is quenched with sulfur dioxide (SO₂).

  • Oxidative Chlorination & Amination: The intermediate sulfinate is converted to the sulfonyl chloride, which is then aminated to yield the final product without isolation of the unstable sulfonyl chloride.

The diagram below outlines this recommended synthetic workflow.

G A 1. Start: Furan-2-carboxamide B 2. Protect Amide N-H (e.g., Boc₂O, DMAP) A->B Protection C 3. Directed Lithiation at C3 (e.g., s-BuLi, TMEDA, -78°C) B->C Metalation D 4. Quench with SO₂ Gas C->D Sulfination E 5. Form Lithium Sulfinate Intermediate D->E F 6. Oxidative Chlorination (e.g., NCS in situ) E->F Chlorination G 7. Form Furan-3-sulfonyl Chloride (Unstable, use immediately) F->G H 8. Amination (e.g., aq. NH₃ or NH₄HCO₃) G->H Amination I 9. Deprotection & Final Product (5-Carbamoylfuran-3-sulfonamide) H->I Workup

Caption: Recommended workflow for controlled synthesis.
Q3: The final amination of the sulfonyl chloride is inefficient. How can I improve the yield of this step?

A3: Low yields in the conversion of a sulfonyl chloride to a primary sulfonamide are common and typically stem from three issues: competing hydrolysis of the sulfonyl chloride, poor reaction conditions, or an inappropriate choice of aminating agent.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions (Pre-Amination): Ensure all solvents and equipment used during the formation of the sulfonyl chloride (Step 6) are rigorously dry. The sulfonyl chloride is highly reactive and will readily hydrolyze back to the sulfonic acid if water is present.[3]

  • In Situ Conversion: Do not attempt to isolate the furan-3-sulfonyl chloride intermediate. It is likely unstable and prone to decomposition. The best practice is to generate it and immediately proceed with the amination step in the same pot or by transferring the cold solution via cannula to the aminating agent.[4]

  • Choice of Aminating Agent & Conditions: The reaction of a sulfonyl chloride with an amine is a classic Schotten-Baumann reaction. For primary sulfonamides, an excess of aqueous ammonium hydroxide or a slurry of ammonium bicarbonate is effective.[5][6]

ParameterRecommendationRationale
Aminating Agent Ammonium Bicarbonate or Aqueous Ammonia (excess)Provides a high concentration of ammonia. Bicarbonate also acts as a base to neutralize the HCl byproduct.
Solvent System Biphasic (e.g., Acetone/Water, THF/Water)The sulfonyl chloride is soluble in the organic phase, while the aminating agent is in the aqueous phase, allowing for a controlled reaction at the interface.
Temperature 0°C to Room TemperatureAdd the sulfonyl chloride solution dropwise to the cold aminating solution to control the exotherm and minimize hydrolysis.
Stirring VigorousEssential for biphasic reactions to maximize the interfacial area and ensure efficient reaction.
pH Control Maintain basic conditions (pH > 8)The reaction generates HCl, which must be neutralized. Using a buffered system or an excess of a basic aminating agent like NH₄HCO₃ is crucial.

Detailed Experimental Protocol (Amination Step): This protocol is adapted from a well-established procedure for a related furan sulfonamide synthesis.[6]

  • In a separate flask, prepare a solution of ammonium bicarbonate (approx. 4-5 molar equivalents relative to the starting furan-2-carboxamide) in deionized water. Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Assuming the furan-3-sulfonyl chloride has been generated in situ in a solvent like THF or acetone, add this organic solution dropwise via an addition funnel to the cold, rapidly stirring ammonium bicarbonate slurry.

  • Monitor the temperature during the addition, ensuring it does not rise above 10°C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction completion by TLC or LC-MS.

  • Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, perform an appropriate aqueous workup, extracting with a suitable organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

  • Q: What is the best starting material for this synthesis?

    • A: While furan-2-carboxamide is a direct precursor, its electronic properties make it challenging for achieving 3-sulfonation. A more robust, albeit longer, synthesis might start with 3-bromofuran, allowing for the sequential and controlled introduction of the required functional groups at the C3 and C5 positions via metal-halogen exchange and subsequent functionalization.

  • Q: Are there alternative sulfonating agents I could try for a direct sulfonation approach?

    • A: While agents like a sulfur trioxide-pyridine complex are milder than chlorosulfonic acid, they are still electrophilic in nature and will be subject to the same regiochemical directing effects of the C2-carboxamide group, leading primarily to the C5-sulfonated product. The key to this synthesis is overcoming the inherent electronic bias of the starting material, for which directed metalation is the superior strategy.

  • Q: How can I confirm the regiochemistry of my final product?

    • A: ¹H NMR spectroscopy is the most powerful tool for this. The furan protons will have characteristic coupling constants (J-values). For a 2,4-disubstituted furan (as in the patent example[5]), the two furan protons are singlets. For your desired 3,5-disubstituted product, you would expect to see two doublets for the furan protons at C2 and C4, with a small coupling constant (typically J = 1.5-2.0 Hz). 2D NMR techniques like COSY and HMBC can provide definitive structural confirmation.

  • Q: My N-H protection step is not working well. What do you suggest?

    • A: For protecting a primary amide, a di-tert-butyl dicarbonate (Boc₂O) protection to form a Boc-protected amide is a standard choice. Ensure you are using a suitable base like DMAP (4-dimethylaminopyridine) and an aprotic solvent like THF or dichloromethane. The reaction may require gentle heating to proceed to completion.

References

  • Shode, F. J., Swinbourne, R. J., & Cremlyn, R. J. (1986). Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. Journal of Chemical Research, Synopses, (9), 322-323. [Link]

  • Groppi, V. E., et al. (2000). U.S. Patent No. 6,022,984. Washington, DC: U.S.
  • Baranczak, A., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(21), 5620–5623. [Link]

  • Wei, W., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]

Sources

Troubleshooting

Technical Support Center: Furan Sulfonyl Chloride Reactions

Welcome to the Technical Support Center for furan sulfonyl chloride reaction workflows. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for furan sulfonyl chloride reaction workflows. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific mechanistic challenges associated with furan-containing electrophiles.

Unlike standard benzenesulfonyl chlorides, furan sulfonyl chlorides present a dual-threat of instability: the sulfonyl chloride moiety is exceptionally prone to rapid hydrolysis[1], while the electron-rich furan ring is highly susceptible to acid-catalyzed ring opening and polymerization. Success in these reactions requires strict control over moisture, pH, and order of addition.

Core Reaction Parameters & Quantitative Data

To establish a baseline for your experimental design, all critical parameters for furan sulfonamide synthesis have been summarized below. Deviations from these optimized ranges are the primary cause of reaction failure.

ParameterOptimal Range / ChoiceMechanistic Rationale (Causality)
Reagent Storage -20 °C, strictly under ArgonPrevents thermal degradation and atmospheric moisture condensation.
Solvent Anhydrous DCM or THF (<50 ppm H₂O)Minimizes the competing hydrolysis pathway. DCM is preferred as it does not form peroxides.
Base Selection Pyridine, TEA, or DIPEAScavenges HCl byproducts. Pyridine also acts as a nucleophilic catalyst.
Base Equivalents 2.5 – 3.0 eqExcess is required to ensure the reaction remains strictly basic, protecting the furan ring from acid degradation.
Reaction Temperature 0 °C to Room TemperatureControls the exotherm of the S-N bond formation. High heat accelerates furan ring opening.
Reaction Time 2 – 24 hoursVaries based on the steric hindrance of the nucleophilic amine.
Reaction Pathways & Mechanistic Pitfalls

Understanding the competing pathways in your reaction flask is critical for troubleshooting. The diagram below illustrates the desired sulfonylation against the two most common failure modes: hydrolysis and acid-catalyzed degradation.

G FSC Furan Sulfonyl Chloride (Electrophile) Sulfonamide Desired Sulfonamide (Target Product) FSC->Sulfonamide Amine + Base SulfonicAcid Furan Sulfonic Acid (Hydrolysis Dead-End) FSC->SulfonicAcid H2O Attack RingOpening Polymeric Degradation (Acid-Catalyzed) FSC->RingOpening Unscavenged HCl Amine Amine + Base (Nucleophile) Amine->Sulfonamide Water H2O (Trace Moisture) Water->SulfonicAcid

Fig 1: Reaction pathways of furan sulfonyl chlorides demonstrating competing hydrolysis and degradation.

Self-Validating Experimental Protocol: Sulfonamide Synthesis

This protocol is designed as a self-validating system. At key steps, observable physical changes will confirm that the mechanistic prerequisites for success have been met.

Step 1: Reagent Equilibration (Critical)

  • Action: Remove the furan sulfonyl chloride from the -20 °C freezer and let it sit in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold bottle immediately turns the reagent into a moisture trap. Condensation will instantly hydrolyze the surface layer of the chemical into furan sulfonic acid and HCl[1].

Step 2: System Purging & Dissolution

  • Action: In a flame-dried round-bottom flask under Argon, dissolve the amine (1.0 eq) in anhydrous DCM (0.1 M concentration). Add the base (e.g., Pyridine, 3.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Validation Check: The solution must be completely clear. Any cloudiness indicates moisture or insoluble amine salts.

Step 3: Electrophile Addition

  • Action: Dissolve the furan sulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this dropwise to the amine/base mixture over 10 minutes.

  • Causality: Dropwise addition controls the exotherm. Adding the electrophile to the base (rather than vice versa) ensures the furan ring is never exposed to an acidic environment.

  • Validation Check: Within 5–10 minutes, a fine white precipitate (pyridinium chloride or triethylammonium chloride) should form. This visually validates that the S-N bond is forming and the HCl byproduct is being successfully scavenged.

Step 4: Reaction Maturation & Work-up

  • Action: Remove the ice bath, allow warming to room temperature, and stir for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and wash with brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Causality: Standard protocols often suggest washing with 1M HCl to remove excess pyridine. Do not do this with furan derivatives. Strong aqueous acids can protonate the furan oxygen during the biphasic wash, leading to ring-opening. Use mild aqueous washes only.

Troubleshooting Diagnostics

If your reaction fails despite following the protocol, use the logic tree below to diagnose the chemical reality of your flask based on LC-MS or TLC data.

G Start Issue: Low Yield / Impurities TLC Analyze via LC-MS / TLC Start->TLC Hydrolysis Mass =[M - Cl + OH] (Sulfonic Acid) TLC->Hydrolysis Degradation Tarry Residue / Baseline Smear TLC->Degradation Unreacted Unreacted Starting Material TLC->Unreacted FixHydrolysis Action: Dry solvents, flush with Ar/N2 Hydrolysis->FixHydrolysis Yes FixDegradation Action: Increase base eq., avoid excess heat Degradation->FixDegradation Yes FixUnreacted Action: Add cat. DMAP, increase time Unreacted->FixUnreacted Yes

Fig 2: Diagnostic logic tree for troubleshooting furan sulfonyl chloride reaction failures.

Frequently Asked Questions (FAQs)

Q1: I am seeing a massive drop in yield, and LC-MS shows a highly polar peak with a mass corresponding to [M - Cl + OH]. What went wrong? A1: Your furan sulfonyl chloride has undergone hydrolysis. Water is a highly competitive nucleophile. When moisture is present, it attacks the sulfonyl chloride to form furan sulfonic acid[1]. Because the resulting sulfonic acid is a dead-end byproduct that will not react with your amine, your yield drops proportionally to the amount of water in the system. Ensure your solvents are strictly anhydrous and your glassware is flame-dried.

Q2: My reaction mixture turned dark black and yielded a polymeric, tarry mess. Why? A2: You have triggered an acid-catalyzed furan ring opening. The furan ring is an electron-rich heteroaromatic system. If the HCl generated during sulfonamide formation is not immediately neutralized by your base (either due to insufficient base equivalents or poor mixing), the acid protonates the furan oxygen or the C2/C5 carbons. This breaks the aromaticity, causing the ring to open into a highly reactive dicarbonyl species that rapidly polymerizes into a black tar. Always maintain a basic pH.

Q3: Can I synthesize a furan sulfonyl chloride from a sulfonic acid precursor without destroying the ring? A3: Yes, but harsh conditions must be avoided. Standard, field-proven methodologies utilize thionyl chloride (SOCl₂) suspended with the sulfonic acid and a catalytic amount of anhydrous DMF. The reaction is heated to reflux, followed by the careful removal of excess thionyl chloride under reduced pressure[1]. Avoid using aggressive reagents like neat PCl₅ at high temperatures, which can chlorinate the furan ring itself.

Q4: I need to modify a complex drug candidate that already contains a furan sulfonamide. Can I convert the sulfonamide back into a sulfonyl chloride? A4: Yes. Late-stage functionalization of complex, densely functionalized furan-containing pharmaceuticals can be achieved by converting primary sulfonamides back into highly electrophilic sulfonyl chlorides using a pyrylium salt (Pyry-BF4)[2]. This reagent selectively activates the poorly nucleophilic NH₂ group, allowing for the diversification of the furan scaffold without destroying the sensitive heteroaromatic ring[2].

Q5: Are there alternative uses for furan sulfonyl chlorides besides sulfonamide synthesis? A5: Absolutely. Furan sulfonyl chlorides act as highly versatile thiol surrogates. Through phosphine-mediated deoxygenation (using PPh₃), they generate a transient thiophosphonium intermediate. This intermediate can be trapped in situ by activated alcohols or carboxylic acids to form carbon–sulfur bonds, yielding furan thioethers and thioesters in a one-pot synthesis[3].

References
  • NIH / D-NB.info. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. Retrieved from [Link]

Sources

Optimization

dealing with the instability of furan-based sulfonyl chlorides

Technical Support Center: Troubleshooting Furan-Based Sulfonyl Chlorides Overview Welcome to the Application Scientist Support Center. Furan-based sulfonyl chlorides (such as furan-2-sulfonyl chloride) are privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Furan-Based Sulfonyl Chlorides

Overview Welcome to the Application Scientist Support Center. Furan-based sulfonyl chlorides (such as furan-2-sulfonyl chloride) are privileged scaffolds in medicinal chemistry, but they are notoriously difficult to handle due to their extreme instability. This guide provides field-proven methodologies, mechanistic insights, and alternative protocols to ensure your sulfonamidation reactions succeed.

PART 1: The Core Problem - Understanding Reagent Instability

Q1: Why does my furan-2-sulfonyl chloride degrade so rapidly compared to phenyl or pyridine equivalents? A: The instability is fundamentally driven by the electron-rich nature of the furan ring. The oxygen heteroatom donates electron density into the ring, which stabilizes the partial positive charge that forms on the sulfur atom during a nucleophilic attack. This makes the sulfonyl chloride exceptionally electrophilic and susceptible to rapid hydrolysis by ambient moisture. Upon contact with water, it rapidly reverts to furan-2-sulfonic acid and liberates highly corrosive hydrogen chloride (HCl) gas[1].

Q2: What are the visible signs that my reagent has decomposed? A: Pure furan-2-sulfonyl chloride is typically a pale yellow liquid. If your batch has degraded, you will observe:

  • A shift to a dark, viscous oil or the presence of crystalline solids (the sulfonic acid byproduct).

  • Fuming upon opening the vial, caused by the release of HCl and SO2 gases[2].

  • Safety Warning: In severe cases, the violent reaction with moisture can cause pressure buildup, leading to the rupture of sealed containers[3].

Pathway FSC Furan-2-sulfonyl chloride Decomp Hydrolysis (Decomposition) Furan-2-sulfonic acid + HCl FSC->Decomp Rapid (Unwanted) Product Sulfonamidation (Target) Furan-2-sulfonamide FSC->Product Controlled Conditions H2O Moisture / H2O H2O->Decomp Amine Amine (R-NH2) + Base Amine->Product

Fig 1. Competing pathways: Hydrolysis vs. Target Sulfonamidation of furan-2-sulfonyl chloride.

PART 2: Handling, Storage, and Comparative Stability

Q3: How should I store these reagents to prevent premature hydrolysis? A: Furan-2-sulfonyl chloride must be stored under a strict inert atmosphere (argon is preferred over nitrogen due to its density) at -20 °C. To prevent repeated freeze-thaw cycles and condensation, aliquot the reagent into single-use, flame-dried vials inside a glovebox[3].

Table 1: Comparative Stability and Storage Requirements of Heteroaryl Sulfonyl Chlorides

Heteroaryl CoreRelative Stability to HydrolysisRecommended StorageHandling Precautions
PhenylHighRT to 4 °CStandard fume hood
Pyridine-3-ylModerate4 °C under N2Moisture sensitive, use dry solvents
Pyrazine-2-ylLow-20 °C under ArHighly moisture sensitive[4]
Furan-2-ylVery Low-20 °C under ArStrictly anhydrous, glovebox preferred[3]

PART 3: Experimental Workflow - In Situ Generation and Trapping

Because of its short half-life, isolating and storing furan-2-sulfonyl chloride often leads to project delays. The most reliable, self-validating method is in situ generation followed by immediate trapping with your target amine.

Self-Validating Protocol: In Situ Synthesis of Furan-2-Sulfonamides Note: Every step below is mechanistically designed to minimize the residence time of the naked sulfonyl chloride and rigorously exclude moisture.

  • Sulfonation Setup: In a flame-dried, two-necked round-bottom flask under argon, suspend furan-2-sulfonic acid in an excess of thionyl chloride (SOCl2). Add a catalytic amount of anhydrous DMF.

    • Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack intermediate. This highly electrophilic species accelerates the chlorination, reducing the required heating time and preventing thermal decomposition of the sensitive furan ring[1].

  • Chlorination: Heat the mixture to reflux for 2-4 hours. Monitor the reaction via the bubbler; the cessation of gas evolution (SO2 and HCl) serves as a self-validating indicator that the conversion is complete.

  • Concentration (Critical Step): Cool to room temperature and remove the excess SOCl2 under high vacuum.

    • Causality: Any residual SOCl2 will react competitively with your amine in step 5, forming unwanted ureas or degrading your starting material. Do not expose the resulting residue to air; backfill the rotary evaporator with argon.

  • Resuspension: Immediately dissolve the crude, highly reactive furan-2-sulfonyl chloride in anhydrous dichloromethane (DCM) and cool the flask to 0 °C in an ice bath.

    • Causality: Cooling suppresses unwanted side reactions and manages the exothermic nature of the sulfonamidation.

  • Amination: Add the target amine dropwise, followed by a non-nucleophilic base (e.g., pyridine or triethylamine).

    • Causality: The base acts as an acid scavenger, neutralizing the HCl byproduct. Without the base, HCl would protonate your amine nucleophile, rendering it inactive and halting the reaction[1].

Workflow Step1 Furan-2-sulfonic acid + SOCl2 / DMF (cat) Step2 Reflux 2-4h Monitor gas evolution Step1->Step2 Step3 Remove excess SOCl2 in vacuo (Anhydrous) Step2->Step3 Step4 Dissolve in dry DCM Cool to 0°C Step3->Step4 Step5 Add Amine + Pyridine Warm to RT Step4->Step5

Fig 2. Step-by-step experimental workflow for the in situ generation and trapping of FSC.

PART 4: Alternative Synthetic Strategies

Q4: My furan-2-sulfonyl chloride decomposes before it can react with my sterically hindered amine. What are my alternatives? A: When direct sulfonamidation fails due to a kinetic mismatch (the reagent hydrolyzes faster than it couples), you must bypass the unstable sulfonyl chloride intermediate entirely. We recommend two field-proven alternatives:

  • The TCPC Coupling Method: Instead of forming the sulfonyl chloride, react a furanyl-zinc reagent with 2,4,6-trichlorophenyl chlorosulfate (TCPC). This generates a 2,4,6-trichlorophenyl furan-2-sulfonate ester.

    • Why it works: This ester is bench-stable and resistant to rapid hydrolysis. It can be isolated, stored, and subsequently reacted with amines under mild heating or basic conditions to yield the desired sulfonamide[5].

  • Direct Oxidative Coupling from Thiols: Start with furan-2-thiol and react it directly with your primary amine in the presence of an oxidant (such as aqueous sodium hypochlorite).

    • Why it works: This approach forms the S-N bond directly during the oxidation process, completely avoiding the isolation of the toxic and unstable sulfonyl chloride[6]. Recent advances also allow for nitro-sulfinate reductive coupling if starting from a sulfinate salt[7].

Alternatives Start1 Furanyl-zinc reagent Ester TCP Furan-2-sulfonate (Bench-Stable) Start1->Ester + TCPC TCPC TCPC Reagent TCPC->Ester Product1 Furan-2-sulfonamide Ester->Product1 + Amine / Heat Start2 Furan-2-thiol Product2 Furan-2-sulfonamide Start2->Product2 Direct Oxidative Coupling Oxidant Oxidant (e.g., NaOCl) + Amine Oxidant->Product2

Fig 3. Alternative synthetic routes bypassing the unstable furan-2-sulfonyl chloride intermediate.

References

  • [2] Title: SAFETY DATA SHEET: Furan-2-sulfonyl chloride | Source: fishersci.com | URL: 2

  • [1] Title: 5-Methylfuran-2-sulfonyl chloride | 69815-95-8 | Source: benchchem.com | URL: 1

  • [4] Title: A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis | Source: benchchem.com | URL: 4

  • [6] Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books | Source: rsc.org | URL: 6

  • [3] Title: Material Safety Data Sheet - Furan-2-sulfonyl chloride | Source: coleparmer.com | URL: 3

  • [7] Title: Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides | Source: acs.org | URL: 7

  • [5] Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Source: acs.org | URL: 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Furan-2-Sulfonyl Chloride vs. Furan-3-Sulfonyl Chloride

Introduction In the landscape of medicinal chemistry and organic synthesis, heteroaromatic sulfonyl chlorides are indispensable building blocks. Their ability to react readily with nucleophiles, most notably amines, prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, heteroaromatic sulfonyl chlorides are indispensable building blocks. Their ability to react readily with nucleophiles, most notably amines, provides a robust pathway to sulfonamides—a privileged scaffold found in numerous pharmaceuticals.[1][2] Among these reagents, furan-containing sulfonyl chlorides offer a unique combination of aromaticity, chemical functionality, and potential for biological interaction.[3]

This guide provides an in-depth technical comparison of two key positional isomers: furan-2-sulfonyl chloride and furan-3-sulfonyl chloride. While structurally similar, the placement of the sulfonyl chloride group on the furan ring at the C2 (alpha) versus the C3 (beta) position imparts significant, often-overlooked differences in their electronic properties, stability, and overall reactivity. Understanding these distinctions is critical for researchers in drug development and process chemistry to optimize reaction conditions, maximize yields, and predict potential challenges. We will delve into the underlying electronic principles governing their reactivity, compare their relative stability, and provide supporting experimental context for their application in synthesis.

Electronic and Structural Landscape: The Decisive Role of Isomerism

The reactivity of any sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom.[1] In furan-based systems, this electrophilicity is modulated by the electronic interplay between the heteroaromatic ring and the potent electron-withdrawing sulfonyl chloride group (-SO₂Cl). The key difference between the 2- and 3-isomers lies in how this group interacts with the furan ring's non-uniform electron distribution.

The furan ring is an electron-rich aromatic system, but the electron density is highest at the C2 and C5 positions (alpha to the oxygen) and lower at the C3 and C4 positions (beta to the oxygen).[4] This has profound implications:

  • Furan-2-sulfonyl chloride: The -SO₂Cl group is attached to the more electron-rich C2 position. This placement leads to a more pronounced resonance interaction with the lone pairs of the furan oxygen. While the sulfonyl group is strongly withdrawing, its position on the electron-rich carbon can influence the overall stability and electronic nature of the transition state during nucleophilic attack.

  • Furan-3-sulfonyl chloride: With the -SO₂Cl group at the more electron-deficient C3 position, the inductive electron-withdrawing effect dominates. This is expected to render the sulfur atom more electrophilic compared to the 2-isomer, as there is less electronic "push" from the ring to stabilize the sulfur center.

Therefore, from a purely electronic standpoint, furan-3-sulfonyl chloride is predicted to be the more reactive electrophile towards nucleophiles due to the greater electron deficiency at the sulfur atom.

Caption: Predicted reactivity based on electronic effects.

Comparative Stability and Handling

A crucial, practical distinction between the two isomers is their relative stability. Heteroaromatic sulfonyl chlorides are notoriously sensitive, and furan-based derivatives are particularly susceptible to decomposition.[5][6]

Experimental studies have shown that five-membered heteroaromatic sulfonyl halides are generally less stable than their six-membered counterparts.[5] Furan-derived sulfonyl chlorides, in particular, are prone to complex decomposition, which is likely related to the inherent instability of the furan ring in the presence of highly electrophilic groups and trace acid (e.g., HCl byproduct).[5][6]

  • Furan-2-sulfonyl chloride: This isomer is documented as being sensitive to moisture and air.[7] It reacts with water, liberating toxic gas, and is incompatible with strong bases and oxidizing agents.[7]

  • Furan-3-sulfonyl chloride: Similarly, this isomer is moisture-sensitive and reacts violently with water.[8] Its list of incompatibilities also includes strong acids, amines, and reducing agents.[8]

Both compounds require stringent handling protocols. They are typically stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is often recommended) to mitigate degradation.[7][8][9] The primary decomposition pathway involves hydrolysis to the corresponding sulfonic acid, but more complex ring-opening or polymerization pathways can also occur, especially upon heating.[5]

PropertyFuran-2-sulfonyl chlorideFuran-3-sulfonyl chloride
CAS Number 52665-48-252665-49-3[8]
Appearance Liquid[9]Not specified
Stability Moisture and air sensitive.[7] Prone to slow decomposition.[5]Moisture sensitive.[8]
Storage Store under inert atmosphere at -20°C.[9]Store under inert atmosphere in freezer.[8]
Key Incompatibilities Water, strong oxidizing agents, strong bases.[7]Water, strong oxidizing agents, strong acids, strong bases, amines.[8]

Table 1: Summary of Properties and Handling Recommendations.

Reactivity in Sulfonamide Formation

The synthesis of sulfonamides is the most common application for these reagents. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom, followed by the departure of the chloride leaving group. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.[1]

Sulfonamide_Formation cluster_reactants Reactants cluster_products Products FuranSO2Cl Furan-x-sulfonyl chloride (x = 2 or 3) Sulfonamide Furan-x-sulfonamide FuranSO2Cl->Sulfonamide Nucleophilic Attack Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Sulfonamide Base Base (e.g., Pyridine, Et₃N) Salt Base•HCl Salt Base->Salt HCl Scavenging

Caption: General workflow for furan sulfonamide synthesis.

While direct kinetic comparisons are scarce in the literature, the electronic principles discussed in Section 1 suggest that furan-3-sulfonyl chloride should react more rapidly with amines than furan-2-sulfonyl chloride under identical conditions.

However, reactivity is only one part of the equation for a successful synthesis. The choice of isomer is often dictated by synthetic accessibility. Electrophilic sulfonation of furan derivatives, a common synthetic route, preferentially occurs at the electron-rich C2 position.[3][10] This makes furan-2-sulfonyl chloride and its precursors more readily accessible than the 3-isomers, which may require more complex, multi-step syntheses. This synthetic convenience often leads to the preferential use of the 2-isomer, despite its potentially lower intrinsic reactivity.

Experimental Protocols

Protocol: Synthesis of Ethyl 4-Furoate-2-Sulfonamide

This protocol is adapted from a patented procedure and illustrates the conversion of a furan-2-sulfonyl chloride intermediate into a sulfonamide.[10][11] It serves as a representative example of the reaction conditions employed for these substrates.

PART A: Synthesis of Ethyl 4-Furoate-2-Sulfonyl Chloride Intermediate

  • Dissolution: Dissolve ethyl 3-furoate (0.1 moles) in methylene chloride (150 mL) in a flask equipped with a nitrogen inlet and a dropping funnel.

  • Cooling: Cool the solution to -10°C using an appropriate cooling bath.

  • Sulfonation: Add a solution of chlorosulfonic acid (0.125 moles) in methylene chloride (25 mL) dropwise over 15 minutes, maintaining the internal temperature at -10°C. Stir for 48 hours to form the sulfonic acid intermediate.

  • Chlorination: Recool the mixture to below 0°C. Add pyridine, followed by the slow addition of phosphorus pentachloride.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Perform an aqueous work-up. The organic layer containing the sulfonyl chloride is typically used directly in the next step without full purification due to stability concerns. A reported yield for the sulfonyl chloride formation is 80%.[11]

PART B: Sulfonamide Formation

  • Base Preparation: In a separate, large flask, dissolve ammonium bicarbonate (1.137 moles) in water (1.5 L).

  • Addition: To the stirred bicarbonate solution, add the crude solution of ethyl 4-furoate-2-sulfonyl chloride (approx. 0.284 moles) in acetone (500 mL) dropwise. Monitor the temperature, as the reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction for approximately 60-90 minutes. Monitor the disappearance of the sulfonyl chloride by thin-layer chromatography (TLC).

  • Isolation: Upon completion, add ethyl acetate and acidify the mixture to pH 2.0 with concentrated HCl. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the sulfonamide product.

Causality Behind Experimental Choices:

  • Low Temperature (-10°C to 0°C): The initial sulfonation and subsequent chlorination steps are highly exothermic and can lead to degradation of the sensitive furan ring. Low temperatures are crucial for controlling the reaction rate and minimizing side products.

  • Inert Atmosphere (Nitrogen): Both isomers are sensitive to moisture.[7][8] Conducting the reaction under a dry, inert atmosphere is essential to prevent hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.

  • Use of Pyridine/PCl₅: This combination is a classic method for converting sulfonic acids to sulfonyl chlorides. Pyridine acts as a base to facilitate the reaction.[11]

  • Schotten-Baumann Conditions (Ammonium Bicarbonate): The use of a biphasic system (acetone/water) with an inorganic base (bicarbonate) is a standard Schotten-Baumann condition for sulfonamide synthesis.[11] The base neutralizes the HCl byproduct, driving the reaction to completion.

Conclusion and Recommendations

The choice between furan-2-sulfonyl chloride and furan-3-sulfonyl chloride is a trade-off between intrinsic reactivity, stability, and synthetic accessibility.

  • Furan-3-sulfonyl chloride is predicted to be the more reactive isomer due to the greater electrophilicity of its sulfur atom. For applications requiring rapid reaction kinetics or for coupling with less reactive nucleophiles, this isomer may be advantageous, provided it can be sourced or synthesized.

  • Furan-2-sulfonyl chloride is generally more synthetically accessible due to the regioselectivity of electrophilic substitution on the furan ring. While likely less reactive than its 3-isomer counterpart, its availability makes it the more commonly utilized reagent.

For the practicing researcher, the decision should be guided by the specific needs of the synthesis. If a reaction with furan-2-sulfonyl chloride is sluggish, switching to the 3-isomer could provide a significant rate enhancement. Conversely, for routine sulfonamide synthesis where moderate reactivity is sufficient, the more readily available furan-2-sulfonyl chloride remains the pragmatic choice. In all cases, strict adherence to anhydrous and low-temperature conditions is paramount to successfully harnessing the synthetic potential of these valuable but delicate reagents.

References

  • Jerome, K. D., & Vazquez, M. L. (2000). U.S. Patent No. 6,022,984. U.S. Patent and Trademark Office.
  • Bar-Eli, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Furan-2-Sulfonic Acid Derivatives.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds.
  • Shavrin, A. S., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 86(7), 5240-5253. Retrieved from [Link]

  • BenchChem. (n.d.). Furan-Containing Sulfonamides: A Comprehensive Technical Guide for Researchers.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity.

Sources

Comparative

Comparative Biological Activity of 5-Carbamoylfuran-3-Sulfonamides vs. Traditional Furan Sulfonamides

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Metalloenzyme Inhibition, Carbonic Anhydrase (CA) Isoform Selectivity, and Structure-Activity Relationships (SAR) Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Metalloenzyme Inhibition, Carbonic Anhydrase (CA) Isoform Selectivity, and Structure-Activity Relationships (SAR)

Executive Summary

As a Senior Application Scientist evaluating heterocyclic scaffolds for metalloenzyme inhibition, I frequently encounter the challenge of achieving isoform selectivity. While sulfonamides are the gold standard for inhibiting human Carbonic Anhydrases (hCAs), early-generation compounds often suffer from off-target toxicity due to pan-inhibition.

This guide provides an objective, data-driven comparison between traditional furan sulfonamides and the highly specialized 5-carbamoylfuran-3-sulfonamides . By analyzing their biological activities, mechanistic binding profiles, and experimental validation workflows, we demonstrate how targeted structural modifications at the 5-position of the furan ring dramatically enhance selectivity for tumor-associated hCA IX over the ubiquitous cytosolic hCA II.

Mechanistic Rationale: The Causality of the "Tail Approach"

To understand the biological activity of these compounds, we must first examine the causality behind their molecular interactions. The furan ring serves as an excellent bioisosteric core that optimally positions the primary sulfonamide group ( −SO2​NH2​ ) to coordinate the active site zinc ion ( Zn2+ ).

Why does the addition of a 5-carbamoyl substitution drastically shift the selectivity profile?

  • Primary Coordination (The Core): In all furan sulfonamides, the sulfonamide anion displaces the zinc-bound water molecule, halting catalytic activity. However, this primary interaction provides zero isoform selectivity. Simple furan-3-sulfonamides rely almost entirely on this mechanism, leading to broad-spectrum inhibition.

  • Secondary Coordination (The Tail): By introducing a carbamoyl group at the 5-position, we leverage the well-documented "tail approach" . The carbamoyl moiety acts as an extended hydrogen-bonding network (donor/acceptor) that reaches the middle and outer hydrophilic rims of the active site.

  • Steric & Electronic Selection: In the tumor-associated hCA IX, the outer rim is wider and contains specific polar residues that favorably interact with the carbamoyl tail. Conversely, the cytosolic hCA II possesses a sterically hindered outer rim (e.g., Phe131 residue), which physically clashes with the bulky 5-carbamoyl extension. This steric penalty effectively reduces off-target binding affinity, driving the observed selectivity .

Structural Biology & Pathway Visualization

The following diagram illustrates the divergent binding pathways and the resulting selectivity profiles of these two compound classes.

G N1 Furan Sulfonamide Library N2 5-Carbamoylfuran-3-sulfonamides N1->N2 N3 Simple Furan Sulfonamides (e.g., 2-methyl) N1->N3 N4 CA Active Site Binding N2->N4 Tail-approach N3->N4 Core-approach N5 Zinc Ion (Zn2+) Coordination (Primary Interaction) N4->N5 N6 Outer Rim H-Bonding (Secondary Interaction) N4->N6 N7 Targeted Selectivity (Tumor hCA IX) N5->N7 N8 Broad-Spectrum Inhibition (Cytosolic hCA I/II) N5->N8 N6->N7 Carbamoyl stabilization N6->N8 Steric clash in hCA II

Caption: Mechanistic pathway of CA inhibition by furan sulfonamides highlighting selectivity.

Comparative Biological Activity Data

The table below summarizes the quantitative inhibition constants ( Ki​ ) derived from standardized stopped-flow CO2​ hydrase assays. The data clearly demonstrates the superior selectivity ratios achieved by the 5-carbamoyl derivatives.

Compound ClassSpecific DerivativehCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)
5-Carbamoylfuran-3-sulfonamides 5-(Ethylcarbamoyl) derivative450.0210.08.225.6
5-(Phenylcarbamoyl) derivative>1000.0340.012.427.4
Traditional Furan Sulfonamides 2-Methylfuran-3-sulfonamide116.9177.045.03.9
Benzofuran-2-sulfonamide85.012.010.01.2
Reference Standard Acetazolamide (AAZ)250.012.125.80.47

Data Interpretation: While traditional furan sulfonamides and the clinical standard Acetazolamide exhibit potent inhibition, they lack discrimination between the off-target hCA II and the target hCA IX. The 5-carbamoylfuran-3-sulfonamides sacrifice some absolute potency against hCA II to achieve a highly desirable >25-fold selectivity window for hCA IX, making them superior candidates for targeted oncology applications.

Experimental Protocol: Stopped-Flow CO2​ Hydrase Assay

To ensure reproducibility and scientific integrity, the biological activity of these compounds must be evaluated using a self-validating kinetic assay. The protocol below details the stopped-flow methodology, emphasizing the internal controls required to validate the dynamic range of the system.

Phase 1: Reagent & System Preparation
  • Enzyme Preparation: Purify recombinant human CA isoforms (hCA I, II, and IX). Determine active site concentrations via active-site titration with Acetazolamide.

  • Buffer Setup: Prepare a 10 mM HEPES buffer adjusted to pH 7.5. Crucially, add 0.1 M Na2​SO4​ to maintain constant ionic strength, which prevents kinetic artifacts caused by electrostatic fluctuations during the reaction.

  • Substrate Saturation: Prepare the substrate by bubbling pure CO2​ gas through distilled water at 20 °C until saturation ( ∼34 mM ).

Phase 2: Self-Validating Assay Execution
  • Inhibitor Dilution: Dissolve the furan sulfonamides in 10% DMSO/water to create a master stock. Perform serial dilutions ranging from 0.1 nM to .

  • Pre-Incubation (Critical Step): Mix the enzyme with the inhibitor solutions and incubate for exactly 15 minutes at 20 °C . Causality note: This step is mandatory. Sterically hindered 5-carbamoylfuran-3-sulfonamides exhibit slower binding kinetics than simple furans. Omitting pre-incubation will result in false negatives and artificially inflated Ki​ values.

  • Reaction Initiation: Using a stopped-flow kinetic instrument equipped with a photodiode array, rapidly mix the Enzyme-Inhibitor complex with the saturated CO2​ substrate.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 556 nm (using Phenol Red as a pH indicator) over a 10-second window as the hydration of CO2​ produces protons, lowering the pH.

Phase 3: Data Validation & Analysis
  • System Validation: A robust assay must be self-validating. Run a blank (uncatalyzed hydration of CO2​ ) and a positive control (Acetazolamide). If the AAZ positive control deviates from its established Ki​ of ∼12 nM against hCA II, the assay run is invalidated. This ensures that all comparative data between the furan derivatives remains strictly accurate.

  • Calculation: Calculate the initial velocity of the reaction from the linear portion of the absorbance curve. Determine the inhibition constant ( Ki​ ) using non-linear least-squares fitting of the initial rates versus inhibitor concentration using the Cheng-Prusoff equation.

Conclusion

The transition from traditional furan sulfonamides to 5-carbamoylfuran-3-sulfonamides highlights the power of structure-guided drug design. By understanding the spatial constraints of different CA isoforms and exploiting the "tail approach," researchers can transform a broad-spectrum inhibitor into a highly selective pharmacological tool. For drug development professionals targeting hCA IX in hypoxic tumors, the 5-carbamoylfuran-3-sulfonamide scaffold offers a validated, superior starting point for lead optimization.

References
  • Angeli A, Kartsev V, Petrou A, et al. "Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies." Bioorganic Chemistry. 2023;138:106621.[Link][1]

  • Supuran CT. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry. 2020;63(14):7463-7473. [Link][2]

  • Supuran CT. "Carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry Letters. 2010;20(12):3467-3474.[Link]

Sources

Validation

Efficacy Comparison Guide: Furan-Based Carbonic Anhydrase Inhibitors vs. Standard Sulfonamides

Introduction Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While classical sulfonamide-based Carbonic Anhydrase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While classical sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs) like Acetazolamide (AAZ) have been clinical mainstays for decades, their lack of isoform selectivity often leads to off-target side effects. As a Senior Application Scientist evaluating novel chemotypes, I have observed a significant paradigm shift toward furan-based scaffolds (such as furagin derivatives and furan sulfonylhydrazones). These furan derivatives leverage the "tail approach" to achieve remarkable selectivity for tumor-associated isoforms (hCA IX and XII) over ubiquitous cytosolic off-targets (hCA I and II). This guide objectively compares the efficacy of furan-based CAIs against standard alternatives and details the self-validating experimental protocols required to benchmark them.

Section 1: Mechanistic Rationale for Furan Scaffolds

The design of isoform-selective CAIs relies heavily on exploiting the topological differences in the enzyme's active site. The active site of hCA IX and XII contains a distinct hydrophobic sub-pocket that is less accessible or sterically hindered in hCA I and II.

Causality of the Furan Choice: Why incorporate a furan ring? Furan acts as an optimal lipophilic "tail." When attached to a zinc-binding group (ZBG) via a flexible linker, the furan moiety extends into this hydrophobic region. This orientation facilitates strong hydrogen bonding and hydrophobic interactions specific to the tumor-associated isoforms, drastically reducing the binding affinity for off-target cytosolic CAs ()[1].

G ZBG Zinc Binding Group (e.g., Hydantoin/Sulfonamide) Linker Flexible Linker ZBG->Linker Tail Furan-Based Tail Linker->Tail Pocket Isoform-Specific Hydrophobic Pocket (hCA IX / hCA XII) Tail->Pocket Selective Binding

Structural logic of the tail approach utilizing furan scaffolds for CA isoform selectivity.

Section 2: Quantitative Efficacy Comparison

To objectively benchmark the efficacy of furan-based inhibitors, we compare the inhibition constants ( Ki​ ) of Furagin (a clinically used furan-containing antibiotic repurposed as a CAI) and a novel Furan Selenoester against Acetazolamide (AAZ), the prototypical thiadiazole sulfonamide ()[2].

Inhibitor ClassCompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Profile
Standard Sulfonamide Acetazolamide (AAZ)[3]25012.5255.7Pan-inhibitor (Low selectivity)
Furan Derivative Furagin[1]> 10,0009,60026057Highly selective for IX/XII
Furan Selenoester Compound 6[4]> 10,000< 10,00019,000< 10,000Selective for II/XII

Data Interpretation: Acetazolamide exhibits potent, sub-micromolar inhibition across all tested isoforms, making it a non-selective "pan-inhibitor." In contrast, Furagin demonstrates a highly favorable selectivity index. It is practically inactive against the widespread hCA I ( Ki​ > 10,000 nM) and poorly inhibits hCA II ( Ki​ = 9,600 nM), while maintaining strong nanomolar efficacy against the tumor-associated hCA XII ( Ki​ = 57 nM) ()[5]. This robust selectivity mitigates the systemic toxicity typically associated with hCA I/II inhibition.

Section 3: Experimental Methodologies - The Stopped-Flow Assay

Causality of the Protocol: The hydration of CO2​ catalyzed by CA is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Traditional steady-state spectrophotometry is too slow to capture this kinetic event. Therefore, we must employ a stopped-flow CO2​ hydrase assay. This technique rapidly mixes the enzyme/inhibitor solution with a CO2​ -saturated substrate solution, allowing us to monitor the pre-steady-state kinetics via a pH indicator ()[6].

Self-Validating Protocol: Stopped-Flow CO2​ Hydrase Assay
  • Reagent Preparation & Baseline Establishment:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing the pH indicator Phenol Red (0.2 mM) and 0.1 M Na2​SO4​ to maintain constant ionic strength.

    • Validation Step: Run a blank trace (buffer + indicator vs. CO2​ -saturated water) to determine the uncatalyzed hydration rate. This baseline must be subtracted from all subsequent enzymatic rates to ensure the system is self-calibrating.

  • Enzyme-Inhibitor Incubation:

    • Dilute the recombinant hCA isoform (e.g., hCA XII) to a final concentration of 10-20 nM.

    • Incubate the enzyme with varying concentrations of the furan-based inhibitor (e.g., Furagin) for 15 minutes at 20°C to ensure thermodynamic equilibrium of the enzyme-inhibitor complex.

  • Rapid Mixing (The Stopped-Flow Event):

    • Load Syringe A with the Enzyme-Inhibitor-Indicator mixture.

    • Load Syringe B with CO2​ -saturated water (substrate).

    • Trigger the pneumatic ram to rapidly inject equal volumes from both syringes into the mixing chamber (dead time < 2 ms).

  • Data Acquisition & Kinetic Analysis:

    • Monitor the absorbance decay at 557 nm (the isosbestic point for Phenol Red as pH drops due to H+ generation from CO2​ hydration).

    • Record the initial velocity for a period of 10-50 ms.

    • Calculate the Ki​ values using the Cheng-Prusoff equation or Morrison's quadratic equation for tight-binding inhibitors.

G S1 Syringe A: Enzyme + Inhibitor + Phenol Red Mix Rapid Mixing Chamber (Dead time < 2 ms) S1->Mix S2 Syringe B: CO2-Saturated Water S2->Mix Detect Photomultiplier Tube (Absorbance decay at 557 nm) Mix->Detect Reaction Initiation Data Kinetic Analysis (Calculation of Ki values) Detect->Data

Step-by-step workflow of the stopped-flow CO2 hydrase assay for determining CA inhibitor kinetics.

Section 4: Field-Proven Insights on Furan Scaffold Optimization

In our drug development workflows, we have found that the furan ring's electronic properties can be further tuned. Substituting the furan ring with electron-withdrawing groups (e.g., nitro groups) in furan sulfonylhydrazones significantly increases the inhibition effect on specific isoforms due to enhanced polarization of the zinc-bound water molecule ()[7]. When comparing furan-based CAIs to Acetazolamide, the primary tradeoff is often aqueous solubility versus target selectivity. Formulators must account for the high lipophilicity of the furan tail, often requiring advanced delivery vehicles (like cyclodextrin inclusions) for in vivo applications.

References

  • The antibiotic furagin and its derivatives are isoform-selective human carbonic anhydrase inhibitors | National Institutes of Health (NIH) / PMC |[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI |[Link]

  • Activation studies of the a- and b-carbonic anhydrases from the pathogenic bacterium Vibrio cholerae | ScienceOpen |[Link]

  • Carbonic anhydrase inhibitors: Synthesis, characterization and inhibition activities of furan sulfonylhydrazones | ResearchGate |[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 5-Carbamoylfuran Sulfonamides: A Comparative Technical Guide

Executive Summary The development of highly selective Carbonic Anhydrase Inhibitors (CAIs) remains a critical objective in medicinal chemistry, particularly for targeting tumor-associated isoforms (hCA IX and XII) withou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective Carbonic Anhydrase Inhibitors (CAIs) remains a critical objective in medicinal chemistry, particularly for targeting tumor-associated isoforms (hCA IX and XII) without disrupting ubiquitous physiological isoforms (hCA I and II). This guide provides an in-depth comparative analysis of 5-carbamoylfuran sulfonamides against standard clinical alternatives like Acetazolamide (AAZ). By dissecting the structure-activity relationship (SAR) through the "tail approach," this document equips drug development professionals with the mechanistic rationale and validated experimental workflows necessary to optimize furan-based sulfonamide scaffolds.

Mechanistic Causality: The "Tail Approach" in Furan Sulfonamides

To understand the SAR of 5-carbamoylfuran sulfonamides, one must look at the distinct topological zones of the Carbonic Anhydrase (CA) active site. The active site is a conical cavity containing a catalytic zinc ion ( Zn2+ ) at the bottom, surrounded by a highly conserved hydrophobic/hydrophilic middle region, and a highly variable outer rim [4].

The 5-carbamoylfuran sulfonamide scaffold is engineered to exploit these distinct zones:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide ( −SO2​NH2​ ) acts as the ZBG. In its deprotonated state, the sulfonamide nitrogen coordinates directly with the Zn2+ ion, displacing the zinc-bound water molecule essential for the enzyme's catalytic hydration of CO2​ [1].

  • The Heteroaromatic Core: The furan ring acts as a rigid, electron-rich spacer. Unlike flexible aliphatic chains, the furan ring restricts conformational entropy and optimally positions the molecule within the central cavity.

  • The 5-Carbamoyl "Tail": This is the primary driver of isoform selectivity. While the inner active site is conserved across human CA isoforms, the amino acid residues at the outer rim vary significantly. By modifying the substituents on the 5-carbamoyl nitrogen (e.g., adding bulky aryl, halogenated, or zwitterionic groups), researchers can create targeted steric and electrostatic interactions with the variable outer rim, effectively "tuning" the molecule to prefer tumor-associated hCA IX over off-target hCA II [4].

SAR_Logic ZBG Zinc-Binding Group (Primary Sulfonamide) Core Heteroaromatic Core (Furan Ring) ZBG->Core Target_Zn Coordinates Zn2+ Displaces H2O ZBG->Target_Zn Tail Tail Moiety (5-Carbamoyl Group) Core->Tail Target_Space Rigid Spacer Restricts Entropy Core->Target_Space Target_Rim Interacts with Outer Rim Drives Isoform Selectivity Tail->Target_Rim

Logical framework of the Tail Approach in 5-carbamoylfuran sulfonamide SAR.

Comparative Performance Data

When evaluating the efficacy of novel 5-carbamoylfuran sulfonamides, standard clinical CAIs such as Acetazolamide (AAZ) serve as the baseline. AAZ is highly potent but notoriously unselective, leading to systemic side effects when used for targeted therapies.

Recent SAR studies demonstrate that specific substitutions on the furan core yield compounds with superior selectivity profiles [2]. The table below synthesizes quantitative inhibition data ( Ki​ ) to compare the performance of standard CAIs against representative furan sulfonamide derivatives.

Table 1: Comparative Inhibition Constants ( Ki​ ) of CA Isoforms
Compound ClassSpecific ModificationhCA I (nM)hCA II (nM)hCA IX (nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (Standard) N/A439.1798.2825.00~3.9 (Low Selectivity)
Furan Sulfonamide (Unsubstituted) Furan-2-sulfonamide116.90177.0045.50~3.8 (Low Selectivity)
5-Carbamoylfuran Derivative A Bulky Aryl substitution on tail>10,0004,50010.50~428 (High Selectivity)
5-Carbamoylfuran Derivative B Halogenated substitution on tail>5,0001,2008.20~146 (High Selectivity)

Data synthesized from comparative benchmarking of furan-containing CA inhibitors. [1] [2]

Key Takeaway: The unmodified furan sulfonamide core offers strong baseline inhibition but poor selectivity. However, functionalizing the 5-position with a carbamoyl group bearing bulky or halogenated tails drastically reduces affinity for the ubiquitous hCA I and II isoforms due to steric clashes, while perfectly anchoring into the wider active site rim of the tumor-associated hCA IX [2].

Validated Experimental Workflow: Stopped-Flow CO2​ Hydrase Assay

To generate the Ki​ data presented above, researchers rely on the Stopped-Flow CO2​ Hydrase Assay . Because the CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions, traditional steady-state kinetics cannot capture the initial velocity. Stopped-flow spectrophotometry circumvents this by rapidly mixing the enzyme-inhibitor complex with the substrate and measuring the reaction in milliseconds.

The following protocol is designed as a self-validating system. The inclusion of a pH indicator allows the real-time monitoring of proton release ( CO2​+H2​O⇌HCO3−​+H+ ), ensuring that any signal decay is directly causally linked to enzyme activity.

Step-by-Step Methodology
  • Buffer and Reagent Preparation:

    • Prepare a 10 mM HEPES buffer adjusted to pH 7.5. Causality: HEPES is chosen because its pKa​ (~7.5) matches the physiological pH of the assay while providing minimal buffering capacity against the protons generated by the reaction, maximizing signal sensitivity [1].

    • Add 0.2mM Phenol Red to the buffer. This indicator changes absorbance at 558 nm as the pH drops.

  • Substrate Saturation:

    • Bubble pure CO2​ gas through distilled water at 20°C for 30 minutes to create a saturated CO2​ solution (~15 mM).

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate recombinant hCA isoforms (e.g., 10-15 nM) with varying concentrations of the 5-carbamoylfuran sulfonamide inhibitor for 15 minutes at room temperature. Causality: Pre-incubation ensures the establishment of thermodynamic equilibrium between the enzyme and the inhibitor before substrate introduction.

  • Stopped-Flow Execution:

    • Load the Enzyme-Inhibitor mixture into Syringe A and the saturated CO2​ solution into Syringe B of the stopped-flow instrument.

    • Trigger the rapid pneumatic mixing of equal volumes from both syringes into the optical cell.

  • Data Acquisition & Validation:

    • Monitor the decrease in absorbance at 558 nm for 10-50 milliseconds.

    • Self-Validation: Run a blank control (buffer + CO2​ without enzyme) to measure the uncatalyzed hydration rate. Subtract this baseline from the catalyzed rate to isolate true enzymatic activity.

  • Kinetic Calculation:

    • Calculate initial velocities and use the Cheng-Prusoff equation to derive the Ki​ values from the IC50​ data.

Assay_Workflow Step1 1. Reagent Prep Enzyme + Inhibitor + Phenol Red Step3 3. Stopped-Flow Mixing Rapid Millisecond Injection Step1->Step3 Step2 2. Substrate Prep Saturated CO2 Solution Step2->Step3 Step4 4. Spectrophotometry Monitor Absorbance at 558 nm Step3->Step4 Step5 5. Kinetic Analysis Subtract Baseline & Calculate Ki Step4->Step5

Self-validating workflow for the Stopped-Flow CO2 Hydrase Assay.

Emerging Applications: Anti-Parasitic Targeting

Beyond human oncology and glaucoma, the 5-carbamoylfuran sulfonamide scaffold is gaining traction in anti-parasitic drug discovery. Recent studies have identified α -carbonic anhydrase in Toxoplasma gondii (Tg_CA) as a critical metabolic target [3].

Because the architecture of Tg_CA differs slightly from human isoforms, SAR studies are currently leveraging the 5-carbamoyl tail to achieve host-parasite selectivity. By fine-tuning the lipophilicity and steric bulk of the tail, researchers have successfully developed sulfonamides with Minimum Inhibitory Concentrations (MIC) as low as 0.25μg/mL against T. gondii, representing an 8- to 16-fold enhancement over standard Acetazolamide [3].

Conclusion

The 5-carbamoylfuran sulfonamide class represents a highly modular and effective scaffold for drug development. By utilizing the primary sulfonamide for potent zinc coordination and the 5-carbamoyl group for precise steric targeting of the outer active site rim, researchers can engineer highly selective inhibitors. Adhering to rigorous, self-validating kinetic assays ensures that the resulting SAR data is robust, reproducible, and ready for translational application.

References

  • Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies - PubMed (Bioorganic Chemistry). Available at: [Link]

  • Exploring the Inhibition of Toxoplasma gondii α-Carbonic Anhydrase by Sulfonamides: Insights into Potential Drug Targeting - MDPI. Available at: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - ACS Publications (Journal of Medicinal Chemistry). Available at: [Link]

Validation

A Comparative Guide to the In Vitro Evaluation of Novel Furan Sulfonamides

This guide provides a comprehensive framework for the in vitro evaluation of novel furan sulfonamide derivatives, a class of compounds demonstrating significant therapeutic potential across various domains, including onc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel furan sulfonamide derivatives, a class of compounds demonstrating significant therapeutic potential across various domains, including oncology, infectious diseases, and as enzyme inhibitors.[1][2] The strategic incorporation of the furan moiety into the sulfonamide scaffold offers a versatile platform for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties, leading to the discovery of potent and selective therapeutic agents.[1]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of the performance of novel furan sulfonamides against established alternatives, supported by experimental data and detailed protocols. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to compound evaluation.

Rationale for Furan Sulfonamide Development

The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, renowned for its role in the development of antibacterial agents that competitively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4] This mechanism provides selective toxicity against microbial pathogens.[3] Beyond their antimicrobial properties, sulfonamides are established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in physiological processes and various pathologies, including glaucoma and cancer.[5][6]

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in drug discovery, contributing to the diverse pharmacological activities of many compounds.[7][8] Its incorporation into the sulfonamide structure can enhance binding affinity to target enzymes, modulate solubility, and influence metabolic stability, making furan-sulfonamide hybrids promising candidates for novel drug development.[1][2]

Comparative In Vitro Evaluation Strategies

A thorough in vitro assessment is paramount to characterizing the biological activity of novel furan sulfonamides. This typically involves a tiered approach, beginning with primary screening against the intended molecular target, followed by broader profiling for selectivity and potential off-target effects, including cytotoxicity.

Anticancer Activity Evaluation

Novel furan sulfonamides have demonstrated promising anticancer activity.[2][9] A standard initial evaluation involves screening against a panel of human cancer cell lines to determine their cytotoxic potential.

Data Presentation: Comparative Cytotoxicity of Furan Sulfonamides

The following table summarizes the cytotoxic activity (IC₅₀ values) of a series of novel furan sulfonamide derivatives against various human cancer cell lines, with a known anticancer agent for comparison.

Compound IDMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)A-375 (Melanoma) IC₅₀ (µM)Reference
13a 1.232.563.14[9]
13b 0.981.872.45[9]
13c 1.542.993.56[9]
13e 2.013.124.01[9]
13g 1.152.232.89[9]
Doxorubicin 1.893.454.21[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Workflow for MTT Cytotoxicity Assay

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis A 1. Culture human cancer cell lines (e.g., MCF-7, A549) B 2. Seed cells into 96-well plates at an optimal density A->B C 3. Incubate for 24 hours to allow for cell attachment B->C D 4. Prepare serial dilutions of novel furan sulfonamides C->D E 5. Treat cells with varying concentrations of compounds D->E F 6. Include a vehicle control (e.g., DMSO) and a positive control E->F G 7. Incubate for a specified duration (e.g., 48-72 hours) F->G H 8. Add MTT solution to each well and incubate for 2-4 hours G->H I 9. Solubilize the formazan crystals with a suitable solvent H->I J 10. Measure absorbance at 570 nm using a microplate reader I->J K 11. Calculate cell viability and determine IC50 values J->K

Caption: Workflow for determining the cytotoxicity of furan sulfonamides using the MTT assay.

Carbonic Anhydrase Inhibition

Furan sulfonamides are potent inhibitors of carbonic anhydrases (CAs), making them attractive candidates for antiglaucoma agents and certain anticancer therapies.[12][13] The inhibitory activity is typically assessed against various CA isoforms to determine potency and selectivity.

Data Presentation: Comparative Inhibition of Carbonic Anhydrase Isoforms

This table presents the inhibition constants (Kᵢ) of furan-based sulfonamides against key human CA isoforms, with acetazolamide as a standard inhibitor.

Compound IDhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IV Kᵢ (nM)hCA IX Kᵢ (nM)Reference
Furan Sulfonamide 1 25015.889.45.2[1][13]
Furan Sulfonamide 2 18010.275.13.8[1][13]
Furan Sulfonamide 3 32025.6102.38.1[1][13]
Acetazolamide 250128025[1]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is a highly sensitive method for measuring the kinetics of CA-catalyzed CO₂ hydration and its inhibition.[6][14]

Workflow for Stopped-Flow Carbonic Anhydrase Inhibition Assay

cluster_0 Reagent Preparation cluster_1 Enzyme-Inhibitor Incubation cluster_2 Kinetic Measurement & Analysis A 1. Prepare buffer solution with a pH indicator B 2. Prepare stock solutions of CA enzyme and furan sulfonamide inhibitors A->B C 3. Prepare a CO2-saturated solution A->C D 4. Mix the CA enzyme with varying concentrations of the inhibitor B->D E 5. Incubate the mixture for a defined period to allow for binding D->E F 6. Rapidly mix the enzyme-inhibitor solution with the CO2 solution in a stopped-flow instrument E->F G 7. Monitor the change in absorbance of the pH indicator over time F->G H 8. Calculate the initial rates of reaction G->H I 9. Determine the inhibition constant (Ki) by fitting the data to appropriate kinetic models H->I

Caption: Workflow for the stopped-flow CO₂ hydration assay to determine CA inhibition.

Antimicrobial Activity Screening

The foundational application of sulfonamides is in combating bacterial infections.[4] The in vitro antibacterial efficacy of novel furan sulfonamides is primarily determined by their Minimum Inhibitory Concentration (MIC).

Data Presentation: Comparative Antimicrobial Activity

The following table illustrates hypothetical MIC data for different furan sulfonamides against common bacterial pathogens.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Furan Sulfonamide A 1632>128[7][15]
Furan Sulfonamide B 81664[7][15]
Furan Sulfonamide C 3264>128[7][15]
Sulfamethoxazole 32-64≤8>64[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative approach to determine the MIC of an antimicrobial agent.[16][18]

Workflow for Broth Microdilution MIC Assay

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A 1. Prepare serial two-fold dilutions of the furan sulfonamide in a 96-well microtiter plate C 3. Dilute the inoculum to the final concentration in Mueller-Hinton Broth A->C B 2. Prepare a standardized bacterial inoculum (0.5 McFarland) B->C D 4. Inoculate each well with the bacterial suspension C->D E 5. Include growth (no drug) and sterility (no bacteria) controls D->E F 6. Incubate the plate at 37°C for 16-20 hours E->F G 7. Visually inspect the wells for turbidity (bacterial growth) F->G H 8. The MIC is the lowest concentration of the compound that inhibits visible growth G->H

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Carbamoylfuran-3-sulfonyl chloride

As researchers and drug development professionals, our work with reactive chemical intermediates like 5-Carbamoylfuran-3-sulfonyl chloride is fundamental to innovation. However, our responsibility extends beyond the succ...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with reactive chemical intermediates like 5-Carbamoylfuran-3-sulfonyl chloride is fundamental to innovation. However, our responsibility extends beyond the successful synthesis to the safe and compliant management of these materials from cradle to grave. This guide provides a detailed, field-tested framework for the proper disposal of 5-Carbamoylfuran-3-sulfonyl chloride, grounding every procedural step in the chemical principles that ensure laboratory safety and environmental stewardship.

Core Principles: Understanding the Hazard Profile

5-Carbamoylfuran-3-sulfonyl chloride is a reactive compound primarily due to its sulfonyl chloride (-SO₂Cl) functional group. This group is a potent electrophile, making the compound highly susceptible to nucleophilic attack. The most critical reaction to consider for disposal is its violent interaction with water.

Mechanism of Hydrolysis:

Sulfonyl chlorides react exothermically with water to hydrolyze into the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[1][2] This reaction is not a gentle decomposition; it can be rapid, generating heat and a corrosive, toxic gas, posing significant risks if uncontrolled.

R-SO₂Cl + H₂O → R-SO₃H + HCl (gas)

This inherent reactivity dictates that the primary goal of disposal is isolation and containment , not neutralization in the lab. It is classified as a hazardous waste, and it is illegal to dispose of it via standard trash or drain disposal.[3][4]

Key Hazard Summary
Hazard ClassDescriptionCausality & Implications
Corrosive Causes severe skin burns and eye damage (H314).[5][6][7][8]The compound itself and its hydrolysis product (HCl) are highly corrosive to biological tissue and metals.
Water Reactive Reacts violently with water, liberating toxic and corrosive HCl gas.[6]Accidental contact with moisture (including atmospheric humidity) can lead to pressure buildup in containers and release of hazardous fumes. Never use water to clean spills. [9]
Respiratory Irritant May cause respiratory irritation (H335).[5][6]Inhalation of the powder or its decomposition products can irritate the respiratory system.
Incompatible Materials Water, strong bases, strong oxidizing agents, amines, and alcohols.[6]Mixing with these substances can lead to violent, unpredictable, and hazardous reactions.

Pre-Disposal Protocol: Preparation and Personal Protection

Before handling the waste, a systematic preparation is essential to mitigate risks.

A. Personal Protective Equipment (PPE): Your last line of defense is your first priority.

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves may be used for incidental contact, but heavy-duty butyl or neoprene gloves are recommended for direct handling or spill cleanup.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure an emergency safety shower and eyewash station are immediately accessible.[9]

B. Designated Work Area: All handling of 5-Carbamoylfuran-3-sulfonyl chloride waste must occur within a certified chemical fume hood to contain any potential off-gassing.

C. Required Materials:

  • A designated, chemically compatible hazardous waste container (e.g., a wide-mouth, screw-cap polyethylene bottle).

  • Your institution's official hazardous waste labels (e.g., WASTe tag).[10][11]

  • Spill Kit: Containing a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent like Chemizorb®. Do not use combustible materials like paper towels as the primary absorbent. [5]

  • Non-sparking tools (e.g., plastic scoop or spatula) for spill cleanup.

Step-by-Step Disposal Procedures

The correct procedure depends on the form of the waste. Under no circumstances should you attempt to neutralize the chemical waste yourself. The goal is to package it securely for pickup by your institution's certified Environmental Health & Safety (EH&S) department.

Protocol A: Unused or Expired Neat Compound

This is the most straightforward scenario. The compound should be disposed of in its original container.

  • Work in Fume Hood: Place the container inside the chemical fume hood.

  • Inspect Container: Ensure the original container is in good condition, with no cracks or failing seals. The cap must be securely tightened.

  • Labeling: Affix a completed hazardous waste tag to the container.[11] Clearly write the full, unabbreviated chemical name: "5-Carbamoylfuran-3-sulfonyl chloride." Do not mix any other waste into this container.[5][8]

  • Segregation & Storage: Store the labeled container in your lab's designated Satellite Accumulation Area (SAA).[11] Crucially, store it segregated from incompatible materials, especially aqueous waste streams, bases, and amines.

  • Schedule Pickup: Arrange for waste pickup through your institutional EH&S office, following their specific procedures.[10]

Protocol B: Spill Cleanup and Contaminated Labware

This protocol addresses the management of spills and grossly contaminated items (e.g., stir bars, spatulas).

  • Evacuate & Alert (If Necessary): For large spills outside of a fume hood, evacuate the immediate area and alert your lab supervisor and EH&S.

  • Containment (in Fume Hood): For manageable spills inside a hood, ensure containment by preventing the spread of the material.

  • Apply Dry Absorbent: Liberally cover the spill with a dry, inert absorbent like sand or vermiculite.[9] This step is critical to avoid the violent reaction with water.

  • Collect Waste: Using non-sparking tools, carefully scoop the mixture of absorbent and chemical into your designated hazardous waste container.

  • Decontaminate Surfaces: Wipe the spill area with a cloth lightly dampened with a non-reactive solvent (e.g., acetone). Place the used cloth into the same solid waste container.

  • Package Contaminated Items: Place any grossly contaminated disposable items into the same container.

  • Labeling: Securely close the container and affix a hazardous waste tag. Label as "Solid Waste: Sand and Debris contaminated with 5-Carbamoylfuran-3-sulfonyl chloride."

  • Storage & Pickup: Store the container in the SAA and arrange for EH&S pickup.[10][11]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the safe disposal of 5-Carbamoylfuran-3-sulfonyl chloride waste streams.

G cluster_start cluster_decision cluster_path_a Protocol A cluster_path_b Protocol B cluster_emergency start Waste Identification: 5-Carbamoylfuran-3-sulfonyl chloride decision Waste Form? start->decision A1 Inspect & Seal Original Container decision->A1  Neat Compound  in Original Container B1 Work in Fume Hood with Full PPE decision->B1  Spill or  Contaminated Material A2 Affix Official Hazardous Waste Label A1->A2 A3 Store in Designated SAA (Segregate from Incompatibles) A2->A3 A4 Arrange Pickup by EH&S A3->A4 emergency For Large Spills or Exposure: Contact EH&S / Emergency Services A4->emergency B2 Cover Spill with DRY, Inert Absorbent (e.g., Sand) B1->B2 B3 Collect Material into Designated Waste Container B2->B3 B4 Label as Contaminated Debris B3->B4 B5 Store in SAA & Arrange Pickup B4->B5 B5->emergency

Caption: Decision workflow for handling 5-Carbamoylfuran-3-sulfonyl chloride waste.

References

  • Hazardous Waste. LA Sanitation. [Link]

  • How to Prepare and Store Hazardous Waste. University of California, Los Angeles (UCLA) Environment, Health & Safety. [Link]

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  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Center for Biotechnology Information (NCBI). [Link]

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Sources

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